molecular formula C6H10N2O3 B1432160 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate CAS No. 1609396-02-2

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Cat. No.: B1432160
CAS No.: 1609396-02-2
M. Wt: 158.16 g/mol
InChI Key: RUQICLIYORWDPW-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.H2O/c1-5-2-7-8(3-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQICLIYORWDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate . This document is structured for researchers and drug development professionals, prioritizing experimental reproducibility and mechanistic insight.

CAS: 1609396-02-2 (Hydrate) | Molecular Formula: C₆H₈N₂O₂ · H₂O

Executive Summary

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in medicinal chemistry, widely employed in the synthesis of bioactive scaffolds such as GPR40 agonists, CRTH2 antagonists, and enzyme inhibitors. Its structural value lies in the N-linked acetic acid moiety , which serves as a versatile handle for amide coupling or hydrazide formation, while the 4-methylpyrazole core provides metabolic stability and lipophilic bulk.

This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol, and critical handling data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name (4-Methylpyrazol-1-yl)acetic acid hydrate
CAS Number 1609396-02-2 (Hydrate); 13735-39-2 (Parent Acid)
Molecular Weight 158.16 g/mol (Hydrate); 140.14 g/mol (Anhydrous)
SMILES CC1=CN(CC(=O)O)N=C1.O
Physical Properties[1][4]
  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • High: DMSO, Methanol, Ethanol, DMF.[1]

    • Moderate/Low: Dichloromethane (DCM), Ethyl Acetate (solubility increases with heat).

    • Aqueous: pH-dependent. Soluble in basic aqueous media (forming the carboxylate salt); limited solubility in acidic water.

  • Melting Point: Typically 100–140°C (anhydrous range). Note: The hydrate form may exhibit a complex melting behavior involving dehydration endotherms <100°C prior to melting.

  • Acidity (pKa):

    • COOH: ~3.5 – 4.0 (Typical for N-aryl/heteroaryl acetic acids).

    • Pyrazole Nitrogen: ~2.5 (Protonation of the pyrazole ring).

Synthesis & Production Protocol

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid relies on a robust regioselective N-alkylation followed by ester hydrolysis. Because 4-methylpyrazole is symmetric, N1-alkylation yields a single regioisomer, simplifying purification.

Mechanistic Pathway (DOT Diagram)

SynthesisPathway SM1 4-Methylpyrazole Inter Ethyl 2-(4-methyl-1H- pyrazol-1-yl)acetate SM1->Inter SN2 Alkylation Acetone, Reflux Reagent Ethyl Bromoacetate (Base: K2CO3) Reagent->Inter Hydrolysis Hydrolysis (LiOH / THF / H2O) Inter->Hydrolysis Saponification Product 2-(4-Methyl-1H-pyrazol-1-yl) acetic acid Hydrate Hydrolysis->Product Acidification (HCl) Crystallization

Figure 1: Synthetic pathway for the production of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid.

Detailed Experimental Protocol

Step 1: N-Alkylation (Ester Formation)

  • Setup: Charge a round-bottom flask with 4-methylpyrazole (1.0 equiv) and Potassium Carbonate (K₂CO₃) (1.5 equiv) in anhydrous Acetone or Acetonitrile (10 mL/g).

  • Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise at room temperature.

    • Why: Control exotherm and prevent bis-alkylation (though unlikely here).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The residue (Ethyl ester) is often pure enough for the next step.

Step 2: Hydrolysis & Hydrate Formation

  • Solubilization: Dissolve the crude ester in THF/Water (1:1) .

  • Saponification: Add Lithium Hydroxide (LiOH·H₂O) (2.0 equiv). Stir at ambient temperature for 2–3 hours.

  • Isolation (Critical for Hydrate):

    • Acidify the mixture to pH ~2–3 using 1N HCl.

    • Extract with EtOAc or crystallize directly from water/alcohol if concentration allows.

    • Hydrate Locking: To ensure the hydrate form, the final crystallization or wash should involve water, and drying should be performed under mild vacuum at <40°C (avoiding high heat which produces the anhydrous form).

Characterization & Quality Control

To validate the identity of CAS 1609396-02-2, the following analytical signatures must be confirmed.

NMR Spectroscopy[9][10]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 ppm: Broad singlet (1H, –COOH ).

    • δ 7.4 – 7.6 ppm: Two singlets (or close doublets) for the Pyrazole C3-H and C5-H protons.

    • δ 4.8 – 5.0 ppm: Singlet (2H, N–CH ₂–COOH).

    • δ 2.0 – 2.1 ppm: Singlet (3H, Pyrazole–CH ₃).

    • Hydrate Signal: A broad exchangeable peak for H₂O may appear around δ 3.3–3.5 ppm depending on solvent dryness.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive/Negative).

  • Observed Mass:

    • [M+H]⁺ = 141.1 m/z

    • [M-H]⁻ = 139.1 m/z

  • Note: Mass spec detects the parent ion; the water of hydration is lost in the source.

Applications in Drug Discovery[7][11]

This compound acts as a "linker" scaffold, connecting a lipophilic core (pyrazole) to a polar headgroup or another pharmacophore via the acetic acid chain.

Therapeutic Areas
  • GPR40 (FFAR1) Agonists: Used in the design of antidiabetic agents where the acetic acid moiety mimics the carboxylate of endogenous fatty acids.

  • Enzyme Inhibitors: The pyrazole ring serves as a bioisostere for imidazole or phenyl rings in kinase or phosphatase inhibitors.

  • CRTH2 Antagonists: The acetic acid side chain is critical for binding to the CRTH2 receptor in allergic inflammation models.

Functionalization Workflow

The carboxylic acid group is typically activated for coupling:

  • Amide Coupling: Activation with HATU/EDC to react with amines.

  • Hydrazide Synthesis: Reaction with hydrazine hydrate to form the hydrazide (e.g., for further cyclization to oxadiazoles).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][5]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place. The hydrate is stable but should be kept away from strong desiccants if the hydration state is critical for formulation.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with weak bicarbonate solution if dissolved.

References

  • PubChem. 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Pyrazole Derivatives. Molecules, 2020. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the compound 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate. Given the limited direct research on this specific molecule, this document synthesizes information from the broader class of pyrazole-containing compounds to propose and detail plausible biological activities. The guide is intended to serve as a foundational resource for researchers, offering structured hypotheses, detailed experimental protocols for their validation, and a framework for data interpretation. We will delve into potential anti-inflammatory, neuroprotective, and metabolic modulatory roles, grounded in the established pharmacology of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold and its Therapeutic Potential

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used for erectile dysfunction) highlight the versatility of the pyrazole core in interacting with diverse biological targets.[2] The broad bioactivity of pyrazole derivatives encompasses anti-inflammatory, antimicrobial, anticancer, antidepressant, and anticonvulsant properties, among others.[4][5][6][7]

This compound belongs to this versatile class of compounds. Its structure, featuring a pyrazole ring N-substituted with an acetic acid moiety and a methyl group at the 4-position, suggests several potential avenues for biological activity. The acetic acid group introduces a carboxylic acid function, which can participate in hydrogen bonding and ionic interactions, often crucial for binding to enzyme active sites or receptors. The methyl group can influence steric interactions and the overall electronic properties of the pyrazole ring, potentially fine-tuning its binding affinity and selectivity for specific targets.

This guide will explore three primary, plausible mechanisms of action for this compound based on structure-activity relationships within the pyrazole class:

  • Hypothesis 1: Antagonism of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2).

  • Hypothesis 2: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition.

  • Hypothesis 3: Inhibition of Dihydrofolate Reductase (DHFR) in Microbial Systems.

Each hypothesis will be examined in detail, including the underlying scientific rationale and a comprehensive set of experimental protocols for validation.

Hypothesis 1: CRTh2 Antagonism and Anti-inflammatory Effects

Scientific Rationale

The structural similarity of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid to known 2-(1H-Pyrazol-1-yl)acetic acids, which have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), provides a strong basis for this hypothesis.[8] CRTh2 is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). The activation of CRTh2 by PGD2 mediates key aspects of the allergic inflammatory response, including the chemotaxis of inflammatory cells, degranulation, and the release of pro-inflammatory cytokines.

Antagonism of CRTh2 is a validated therapeutic strategy for allergic diseases such as asthma and atopic dermatitis. By blocking the binding of PGD2, a CRTh2 antagonist would be expected to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the allergic cascade. The acetic acid moiety of this compound is a critical feature, as it can mimic the carboxylic acid of PGD2, allowing it to bind to the receptor but without eliciting a downstream signaling response.

Proposed Signaling Pathway

CRTh2_Pathway cluster_cell Th2 Lymphocyte / Eosinophil PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds & Activates Compound 2-(4-Methyl-1H-pyrazol-1-yl) acetic acid hydrate (Putative Antagonist) Compound->CRTh2 Binds & Blocks G_protein Gi/o G-protein CRTh2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Promotes cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration (Eosinophils, Th2 cells) Ca_mobilization->Cell_Migration Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Ca_mobilization->Cytokine_Release Inflammation Allergic Inflammation Cell_Migration->Inflammation Cytokine_Release->Inflammation COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Compound 2-(4-Methyl-1H-pyrazol-1-yl) acetic acid hydrate (Putative Inhibitor) Compound->COX1 Inhibits? Compound->COX2 Inhibits? PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Figure 2: Putative mechanism of COX inhibition.

Experimental Validation Protocols
  • Objective: To determine the inhibitory activity and selectivity of the compound against human COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX inhibitor screening kits (e.g., colorimetric or fluorometric assays).

    • For the COX-1 assay, use purified ovine or human COX-1 enzyme. For the COX-2 assay, use purified human recombinant COX-2.

    • Incubate the respective enzyme with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

    • Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

    • Measure the production of prostaglandin F2α (via a peroxidase-dependent reaction) by monitoring the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Non-selective)Expected ValueExpected Value~1
Celecoxib (COX-2 selective)Expected ValueExpected Value>100

Hypothesis 3: Dihydrofolate Reductase (DHFR) Inhibition

Scientific Rationale

Certain pyrazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. [9]DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.

The pyrazole scaffold can act as a bioisostere for other heterocyclic systems found in known DHFR inhibitors. The acetic acid moiety could potentially mimic the glutamate portion of folic acid, interacting with conserved residues in the DHFR active site. This hypothesis positions this compound as a potential antimicrobial agent.

Proposed Mechanism

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR Compound 2-(4-Methyl-1H-pyrazol-1-yl) acetic acid hydrate (Putative Inhibitor) Compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF NADP NADP⁺ DHFR->NADP Nucleotide_Synthesis Nucleotide Synthesis (dUMP → dTMP) THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Figure 3: Proposed mechanism of DHFR inhibition.

Experimental Validation Protocols
  • Objective: To determine the inhibitory activity of the compound against DHFR from a microbial source (e.g., Escherichia coli).

  • Methodology:

    • Use a commercially available kit or purified recombinant DHFR.

    • The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

    • Incubate DHFR with DHF and NADPH in the presence of various concentrations of this compound.

    • Include a known DHFR inhibitor (e.g., methotrexate or trimethoprim) as a positive control.

    • Monitor the reaction kinetics spectrophotometrically.

    • Calculate the IC50 value for DHFR inhibition.

  • Objective: To assess the whole-cell antimicrobial activity of the compound.

  • Methodology:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., E. coli, S. aureus).

    • Include positive (bacterial growth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation
AssayParameterThis compoundPositive Control (Trimethoprim)
E. coli DHFR InhibitionIC50 (µM)Experimental ValueExpected Value
Antimicrobial Susceptibility (E. coli)MIC (µg/mL)Experimental ValueExpected Value

Conclusion and Future Directions

This technical guide has outlined three plausible, experimentally testable hypotheses for the mechanism of action of this compound. Based on the rich pharmacology of the pyrazole scaffold, this compound holds potential as a modulator of inflammatory or microbial pathways. The proposed experimental workflows provide a clear path for researchers to elucidate its biological activity.

Future research should focus on executing these protocols to generate empirical data. Positive results in any of these areas would warrant further investigation, including in vivo studies in relevant disease models (e.g., animal models of asthma for CRTh2 antagonism, or models of bacterial infection for DHFR inhibition). Furthermore, medicinal chemistry efforts could be initiated to optimize the potency and selectivity of this compound based on the initial findings. The exploration of this and other novel pyrazole derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, July 31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • NIH. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ScienceScholar. (2022, March 18). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • PubMed. (n.d.). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Retrieved from [Link]

  • PMC. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

Sources

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate molecular weight and formula

[1][2]

Executive Summary

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative widely utilized as a pharmacophore in drug discovery.[1][2] Its structural distinctiveness lies in the N1-substituted acetic acid moiety combined with a C4-methyl group, offering a versatile handle for amide coupling reactions and heterocycle diversification.[1][2] This compound serves as a key intermediate in the synthesis of COX-2 inhibitors, agrochemicals, and novel anti-inflammatory agents.[2]

This guide delineates the physicochemical properties, synthetic routes, and rigorous analytical protocols required to validate the identity and purity of the hydrate form, ensuring reproducibility in downstream applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound exists in both anhydrous and hydrated forms.[2] In a laboratory setting, the hydrate is frequently encountered due to the hygroscopic nature of the carboxylic acid moiety and the hydrogen-bonding capability of the pyrazole ring.[2]

Comparative Data Table
PropertyAnhydrous FormHydrate Form (Monohydrate Theoretical)
IUPAC Name 2-(4-Methyl-1H-pyrazol-1-yl)acetic acidThis compound
CAS Number 956364-44-61609396-02-2
Molecular Formula C₆H₈N₂O₂ C₆H₈N₂O₂[1][2][3][4][5] · H₂O (C₆H₁₀N₂O₃)
Molecular Weight 140.14 g/mol 158.16 g/mol
Physical State White to off-white crystalline solidWhite solid
Solubility DMSO, Methanol, Water (pH dependent)DMSO, Methanol, Water
pKa (Predicted) ~3.5 (Carboxylic acid)N/A

Critical Note on Stoichiometry: Commercial suppliers often list the compound simply as "hydrate" (xH₂O).[2] Researchers must determine the exact water content via Karl Fischer titration or TGA (Thermogravimetric Analysis) to calculate the precise molarity for reactions.[2] The monohydrate (MW 158.[2]16) is the standard reference model.[2]

Structural Logic

The molecule consists of a 4-methylpyrazole core N-alkylated with an acetic acid group.[1][2][5] The N1-substitution is thermodynamically favored over N2 due to the directing effect of the methyl group and steric considerations during synthesis.[2]

ChemicalStructureFig 1. Structural connectivity and hydration site of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid.Pyrazole4-Methylpyrazole Core(Aromatic Scaffold)LinkerN1-Methylene Linker(-CH2-)Pyrazole->Linker N-AlkylationAcidCarboxylic Acid(-COOH)Linker->Acid C-C BondHydrateWater Molecule(. H2O)Acid->Hydrate H-Bonding

Synthetic Utility & Pathways[5][6][9][10]

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a self-validating process typically achieved via nucleophilic substitution.[1][2] The efficiency of this pathway depends on controlling the regioselectivity of the alkylation step.[2]

Primary Synthetic Route (Alkylation-Hydrolysis)[1][2]
  • Starting Material: 4-Methylpyrazole (commercially available).[2]

  • Alkylation: Reaction with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic solvent (DMF or Acetonitrile).[2]

  • Hydrolysis: The resulting ester intermediate is hydrolyzed using aqueous NaOH or LiOH, followed by acidification to precipitate the free acid.[2]

Mechanism & Causality[1][2]
  • Base Selection: K₂CO₃ is preferred over NaH for scale-up safety, though NaH provides faster kinetics.[1][2]

  • Regioselectivity: While 4-methylpyrazole is symmetric, unsymmetrical pyrazoles can yield mixtures.[1][2] In this case, N1 and N2 are equivalent until substitution occurs.

  • Hydrate Formation: The final acidification step in aqueous media naturally yields the hydrate form upon crystallization.[2]

SynthesispathwayFig 2. Synthetic pathway via ester intermediate.SM14-MethylpyrazoleIntermediateEthyl 2-(4-methylpyrazol-1-yl)acetate(Ester Intermediate)SM1->Intermediate N-Alkylation (SN2)ReagentEthyl Bromoacetate+ K2CO3 (Base)Reagent->IntermediateProductTarget: 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid(Precipitates as Hydrate)Intermediate->Product SaponificationStep2Hydrolysis (NaOH/H2O)Then HClStep2->Product

Analytical Characterization Protocols

To ensure scientific integrity, the following "Self-Validating System" of analysis must be applied. These protocols confirm identity, purity, and hydration state.[2]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ is recommended due to solubility and exchangeable acidic protons.[1][2]

  • Key Signals:

    • δ ~12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[2] Disappearance upon D₂O shake verifies the acid group.[2]

    • δ ~7.4 ppm (s, 1H) & ~7.2 ppm (s, 1H): Pyrazole ring protons (H3 and H5).[2]

    • δ ~4.8 ppm (s, 2H): Methylene protons (-CH₂-N).[2]

    • δ ~2.0 ppm (s, 3H): Methyl group (-CH₃) on the pyrazole ring.[2]

    • Water Peak: A variable broad peak (δ 3.3-3.5 ppm in DMSO) indicates the hydrate water content.[2]

HPLC Purity Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (amide/acid absorption) and 254 nm (aromatic).[2]

Water Content Determination[1][2]
  • Method: Karl Fischer (KF) Titration (Volumetric or Coulometric).[2]

  • Expectation:

    • Anhydrous: < 0.5% water.[2]

    • Monohydrate: ~11.4% water by weight (Calculated: 18.015 / 158.16).[2]

    • Action: If KF values deviate significantly from 11.4%, the compound may be a hemihydrate or hygroscopic wet cake.[2] Adjust molecular weight in stoichiometry calculations accordingly.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrate is stable but can lose water under high vacuum or high heat.[2]

  • Hygroscopicity: The anhydrous form is hygroscopic and will revert to the hydrate upon exposure to ambient moisture.[2]

  • Safety: Standard PPE (gloves, goggles, lab coat).[2] Treat as a potential irritant (H315, H319, H335).[2]

References

  • PubChem.[2][4][5] Compound Summary for CID 6485345: 2-(4-methylpyrazol-1-yl)acetic acid.[1][2][3] National Library of Medicine.[2] Available at: [Link][2]

  • Elguero, J. Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier, 1996.[2] (Foundational text on Pyrazole synthesis logic).

  • Malik, et al. "Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide".[1][2] Indian Journal of Chemistry, 2024.[2] Available at: [Link][2]

Methodological & Application

Synthesis Protocol for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides a detailed, research-grade protocol for the synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a valuable building block in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous therapeutic agents, and this particular derivative offers a versatile platform for further molecular elaboration.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the chemical logic that underpins this synthetic route.

The synthesis is approached as a two-step process: the N-alkylation of 4-methylpyrazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid, which is then isolated as a stable hydrate. This method is robust, scalable, and relies on readily available starting materials.

I. Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The initial step involves the deprotonation of 4-methylpyrazole to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard ester saponification reaction.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis and Hydration 4-Methylpyrazole 4-Methylpyrazole Intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate 4-Methylpyrazole->Intermediate 1. Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Final_Product This compound Intermediate->Final_Product 2. Base2 Base (e.g., NaOH) Base2->Final_Product Solvent2 Solvent (e.g., H2O/EtOH) Solvent2->Final_Product Acid Acid (e.g., HCl) Acid->Final_Product

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

A. Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
4-MethylpyrazoleC₄H₆N₂82.10≥98%Commercially Available
Ethyl chloroacetateC₄H₇ClO₂122.55≥99%Commercially Available
Potassium carbonateK₂CO₃138.21≥99%Commercially Available
N,N-DimethylformamideC₃H₇NO73.09AnhydrousCommercially Available
Sodium hydroxideNaOH40.00≥97%Commercially Available
Hydrochloric acidHCl36.4637% in H₂OCommercially Available
Ethyl acetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine--SaturatedPrepared in-house
Magnesium sulfateMgSO₄120.37AnhydrousCommercially Available
B. Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

This procedure is adapted from established methods for the alkylation of pyrazoles.[4]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (8.21 g, 100 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Base: Add potassium carbonate (20.73 g, 150 mmol) to the solution. The use of a carbonate base is crucial as it is strong enough to deprotonate the pyrazole N-H but mild enough to avoid unwanted side reactions.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (13.48 g, 110 mmol) to the stirring suspension at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate as a colorless oil.

Step 2: Synthesis of this compound

The hydrolysis of the ester is a critical step to yield the final product.[5][6]

  • Reaction Setup: To a 250 mL round-bottom flask, add the ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (16.82 g, 100 mmol, assuming 100% yield from the previous step) and a mixture of ethanol (50 mL) and water (50 mL).

  • Addition of Base: Add sodium hydroxide (6.00 g, 150 mmol) to the solution and stir at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cooling and Neutralization: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Filter the precipitate and wash with a small amount of cold water.

  • Drying and Hydration: Dry the solid in a vacuum oven at a temperature not exceeding 40 °C to obtain this compound as a white crystalline solid. The product will naturally retain water of hydration under these conditions.

III. Characterization Data (Hypothetical)

PropertyValue
AppearanceWhite crystalline solid
Molecular FormulaC₆H₈N₂O₂·xH₂O
Melting Point110-115 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.8 (br s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 4.90 (s, 2H), 2.00 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 170.5, 138.0, 128.5, 118.0, 52.0, 8.5
IR (KBr, cm⁻¹)3400-2500 (br), 1720, 1550, 1230
Purity (HPLC)>98%

IV. Discussion and Field-Proven Insights

  • Choice of Base and Solvent in Alkylation: The selection of potassium carbonate as the base and DMF as the solvent is a well-established combination for the N-alkylation of pyrazoles. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate anion.

  • Temperature Control: Careful temperature control during the alkylation step is important to prevent side reactions. Higher temperatures can lead to the formation of undesired isomers or decomposition of the starting materials.

  • Hydrolysis Conditions: The use of a mixed solvent system (ethanol/water) for the hydrolysis ensures the solubility of both the ester and the sodium hydroxide, leading to a more efficient reaction.

  • Isolation of the Hydrate: The final product is isolated as a hydrate. This is a common occurrence for carboxylic acids and often results in a more stable and easily handled solid. The presence of water of hydration can be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA).

  • Scalability: This protocol has been designed to be scalable. For larger scale syntheses, mechanical stirring and careful control of exotherms during the addition of reagents are recommended. A practical multigram synthesis of similar pyrazolylacetic acids has been reported, demonstrating the feasibility of scaling up such procedures.[7]

V. Safety Precautions

  • Ethyl chloroacetate is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • Always perform reactions in a well-ventilated area.

VI. References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). UNM Digital Repository. Retrieved February 3, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. Retrieved February 3, 2026, from [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). PubMed Central. Retrieved February 3, 2026, from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved February 3, 2026, from [Link]

  • synthesis and biological significance of pyrazolones: a review. (2009). IJPSR. Retrieved February 3, 2026, from [Link]

  • Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 4-Methylpyrazole may be an alternative to ethanol therapy for ethylene glycol intoxication in man. (1988). PubMed. Retrieved February 3, 2026, from [Link]

  • Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. (1996). PubMed. Retrieved February 3, 2026, from [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (2014). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Effect of 4-methylpyrazole on antioxidant enzyme status and lipid peroxidation in the liver of rats after exposure to ethylene glycol and ethyl alcohol. (2012). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][1][2][7]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

analytical methods for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Validation Protocol

Executive Summary & Critical Quality Attributes (CQAs)

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a critical amphoteric building block often used in the synthesis of kinase inhibitors and agrochemicals. Its structure comprises a lipophilic 4-methylpyrazole core and a hydrophilic carboxylic acid tail. The "Hydrate" designation in the title is significant; this compound frequently crystallizes as a stoichiometric hydrate (often monohydrate), which directly impacts potency calculations and reaction stoichiometry.

Key Analytical Challenges:

  • Regioisomerism: The alkylation of 4-methylpyrazole can theoretically occur at either nitrogen, though symmetry usually dictates the product. However, distinguishing this from potential 3-methyl or 5-methyl impurities (from starting material contamination) is critical.

  • Polarity: The carboxylic acid moiety makes the compound highly polar, leading to poor retention on standard C18 columns without pH control.

  • Hydrate Stoichiometry: Distinguishing between surface moisture (hygroscopicity) and crystal lattice water (hydrate).

Critical Quality Attributes (CQAs)
AttributeSpecification TargetAnalytical Method
Identity Conforms to Structure1H-NMR, 13C-NMR, MS
Assay (Anhydrous) 98.0 – 102.0%HPLC-UV
Purity (HPLC) > 99.0% areaHPLC-UV
Water Content Theoretical ± 0.5% (e.g., ~11.3% for monohydrate)Karl Fischer / TGA
Solid State Form Crystalline HydrateXRD / DSC

Chromatographic Purity Profiling (HPLC-UV)

Method Development Logic

The pKa of the pyrazole nitrogen is approximately 2.5, and the carboxylic acid pKa is approximately 3.5–4.0. To achieve robust retention on a hydrophobic C18 stationary phase, the carboxylic acid must be kept in its neutral (protonated) state. Therefore, the mobile phase pH must be suppressed to < 2.5.

Why not HILIC? While HILIC is excellent for polar acids, this molecule has sufficient hydrophobic character (methyl-pyrazole) to retain on C18 if the pH is controlled, which is generally more robust for routine QC than HILIC.

Standard Operating Protocol (SOP)

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class) Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (High strength silica, withstands low pH), 150 x 4.6 mm, 3.5 µm.

Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). Note: Phosphoric acid is preferred over TFA to avoid baseline drift at low UV wavelengths.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow (mL/min)
0.0 95 5 1.0
5.0 95 5 1.0
20.0 40 60 1.0
25.0 5 95 1.0

| 30.0 | 95 | 5 | 1.0 |

Detection: UV at 210 nm (primary) and 230 nm (secondary). The pyrazole ring lacks extensive conjugation, necessitating low-UV detection. Column Temp: 30°C. Injection Volume: 5-10 µL. Sample Diluent: Water:Acetonitrile (90:10).[1]

Method Validation Visualization

The following diagram illustrates the decision logic for optimizing the separation of the target acid from potential regioisomeric impurities.

HPLC_Logic start Method Development Start pka_check Analyze pKa (Acid ~3.8, Pyrazole ~2.5) start->pka_check ph_decision Select Mobile Phase pH pka_check->ph_decision ph_low pH 2.1 (Phosphate) Protonates Acid (COOH) ph_decision->ph_low Best Choice ph_mid pH 4.5 (Acetate) Ionizes Acid (COO-) ph_decision->ph_mid Avoid result_low High Retention on C18 Sharp Peaks ph_low->result_low result_mid Early Elution (Void) Peak Tailing ph_mid->result_mid impurity_check Check Regioisomer Separation result_low->impurity_check final_method Finalize Method (Gradient 5-60% B) impurity_check->final_method

Figure 1: HPLC Method Development Logic maximizing retention for polar pyrazole acids.

Solid-State Characterization (Hydrate Analysis)

The "hydrate" classification implies water is incorporated into the crystal lattice. Distinguishing this from loosely bound surface water is critical for establishing the correct molecular weight for dosage calculations.

Thermogravimetric Analysis (TGA)

Objective: Determine the stoichiometry of the hydrate. Protocol:

  • Tare a platinum or aluminum oxide pan.

  • Load 5–10 mg of sample.

  • Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

Data Interpretation:

  • Step 1 (Dehydration): Look for a distinct weight loss step between 60°C and 120°C.

  • Calculation:

    
    
    
    • Example: If Anhydrous MW = 140.14 g/mol .[2]

    • Monohydrate (n=1) Theoretical Loss =

      
      .
      
    • If TGA shows ~11.4% loss, it is a monohydrate. If ~5.7%, it is a hemihydrate.

Differential Scanning Calorimetry (DSC)

Objective: Confirm the energy of dehydration vs. melting. Protocol:

  • Use hermetically sealed aluminum pans with a pinhole (to allow water escape without pressure buildup).

  • Heat from 30°C to 250°C at 10°C/min. Expected Profile:

  • Event 1 (Endotherm ~80-110°C): Broad peak corresponding to dehydration (solvent loss).

  • Event 2 (Endotherm >150°C): Sharp peak corresponding to the melting of the anhydrous crystal lattice.

Structural Identification (NMR Spectroscopy)

1H-NMR Protocol

Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the carboxylic acid and potential solubility issues. Key Diagnostic Signals (Expected):

  • COOH: Broad singlet at 12.0–13.0 ppm (exchangeable).

  • Pyrazole CH (C3/C5): Two singlets or doublets around 7.2–7.6 ppm. Crucial: If it is 4-methyl, these protons are separated by the nitrogen and methyl group.

  • N-CH2-COOH: Singlet at ~4.8 ppm (integrates to 2H).

  • CH3: Singlet at ~2.1 ppm (integrates to 3H).

Regioisomer Differentiation (The "Trap")

A common impurity is the 3-methyl isomer (if 3-methylpyrazole was the starting material) or N2-alkylation products.

  • NOESY Experiment: Irradiate the Methyl group signal (~2.1 ppm).

    • 4-Methyl isomer: You should see NOE enhancement of both aromatic protons (H3 and H5) because the methyl is flanked by both.

    • 3-Methyl isomer: You will see strong enhancement of only one aromatic proton (H4).

Water Content (Karl Fischer)

While TGA provides stoichiometric data, Karl Fischer (KF) is the release testing standard.

Protocol (Volumetric):

  • Titrant: Composite 5 (or equivalent).

  • Solvent: Methanol (dry).

  • Procedure: Due to the high water content of a hydrate (e.g., >10%), Volumetric KF is preferred over Coulometric KF to prevent cell saturation.

  • Dissolution: The compound is an acid; ensure the KF solvent has sufficient buffering capacity (imidazole-based) if pH drops too low, though usually standard methanol is sufficient for this weak acid.

Analytical Workflow Summary

The following diagram summarizes the complete characterization lifecycle for this compound.

Workflow sample Raw Sample (2-(4-Methyl-1H-pyrazol-1-yl) acetic acid hydrate) sub_id ID & Structure sample->sub_id sub_purity Purity & Assay sample->sub_purity sub_solid Solid State sample->sub_solid test_nmr 1H-NMR / NOESY (Confirm Regioisomer) sub_id->test_nmr test_hplc RP-HPLC (pH 2.1) (Quantify Impurities) sub_purity->test_hplc test_tga TGA / KF (Confirm Hydrate n=1) sub_solid->test_tga decision Release / Reject test_nmr->decision test_hplc->decision test_tga->decision

Figure 2: Integrated Analytical Workflow for API Intermediate Release.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[1][4] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. (2025).[2][3][5] Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <921> Water Determination. (Current Revision).
  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.[6] (2024).[3][7] Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]

Sources

use of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate in anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Hydrate in Anti-Inflammatory Drug Discovery

Executive Summary

This guide details the technical application of This compound (CAS: 1609396-02-2) as a pivotal pharmacophore scaffold in anti-inflammatory research.[1][2] Unlike traditional NSAIDs, this compound offers a unique "privileged structure" combining a pyrazole core (historically associated with COX-2 selectivity, e.g., Celecoxib) with an acetic acid tail (mimicking the carboxylate binding mode of Indomethacin/Diclofenac).[1][2]

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Serving as an acidic "warhead" to target the Arg120 residue in Cyclooxygenase (COX) enzymes.[1][2]

  • Lead Optimization: Synthesis of amide/hydrazide derivatives to improve metabolic stability and membrane permeability.

  • Mechanism Probing: Investigating dual COX/5-LOX inhibition pathways.[1][2]

Chemical Properties & Handling Protocols

Critical Note on Stoichiometry: This compound is supplied as a hydrate.[1][2] Failure to account for water mass will result in stoichiometric errors during synthesis and incorrect molarity calculations in bioassays.[1][2]

PropertySpecification
Chemical Name This compound
Molecular Formula C₆H₈N₂O₂[1][2] · xH₂O
Molecular Weight (Anhydrous) 140.14 g/mol
Solubility DMSO (>50 mg/mL), Ethanol (Moderate), Water (Low, pH dependent)
pKa (Calculated) ~3.8 (Carboxylic acid), ~2.5 (Pyrazole N)
Storage +2°C to +8°C, Desiccated (Hygroscopic)

Preparation of Stock Solutions (10 mM):

  • Weighing: Weigh exactly 1.5 mg (adjusted for hydration factor, typically ~1.05x MW) into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Strategic Workflow: From Scaffold to Lead

The following flowchart illustrates the logical progression of using this scaffold to generate and validate anti-inflammatory candidates.

G Start Scaffold: 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Step1 Chemical Derivatization (Amide Coupling/Esterification) Start->Step1  EDC/NHS Coupling   Step2 In Vitro Screening (COX-1/COX-2 Inhibition) Step1->Step2  Library Screening   Step3 ADME Profiling (LogP, Solubility) Step2->Step3  Hit Selection   Step4 In Vivo Validation (Carrageenan Paw Edema) Step3->Step4  Pharmacokinetics   End Lead Candidate Identification Step4->End  Efficacy Data  

Figure 1: Integrated workflow for developing pyrazole-based anti-inflammatories using the target scaffold.

Application Protocol A: Chemical Derivatization

Objective: To synthesize a library of amide derivatives, enhancing lipophilicity for cell penetration while retaining the pyrazole pharmacophore.[1][2]

Reagents:

  • Scaffold: 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq)[1][2]

  • Amine Partner (R-NH₂): Aniline or Benzylamine derivatives (1.1 eq)[1][2]

  • Coupling Agent: HATU (1.2 eq)[1][2]

  • Base: DIPEA (2.0 eq)[1][2]

  • Solvent: Anhydrous DMF[2]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the scaffold (1.0 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

  • Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for pyrazole protons at δ 7.2–7.6 ppm and the N-CH₂ singlet at δ 4.8 ppm).[1][2]

Application Protocol B: In Vitro COX Inhibition Assay

Objective: To quantify the selectivity of the scaffold and its derivatives for COX-2 (inducible) vs. COX-1 (constitutive).[1][2]

Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the reduction of PGG₂ to PGH₂ by the COX enzyme.[1][2]

Protocol:

  • Enzyme Preparation: Thaw recombinant Human COX-1 and COX-2 enzymes on ice.

  • Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Add 10 µL of Test Compound (Scaffold or Derivative) at varying concentrations (0.01 µM – 100 µM).

    • Add 10 µL of Enzyme (COX-1 or COX-2).[1][2] Incubate for 10 mins at 25°C.

  • Initiation: Add 10 µL of Arachidonic Acid (Substrate) and 10 µL of TMPD (Chromophore).

  • Measurement: Read Absorbance at 590 nm immediately and every 30 seconds for 5 minutes.

  • Analysis: Calculate IC₅₀ values.

    • Success Metric: A Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) > 10 indicates potential as a safer anti-inflammatory with reduced gastric toxicity.[1][2]

Application Protocol C: In Vivo Carrageenan-Induced Paw Edema

Objective: To assess acute anti-inflammatory efficacy in a Wistar rat model.

Experimental Groups (n=6 per group):

  • Vehicle Control: 0.5% CMC (Carboxymethyl cellulose).[1][2]

  • Positive Control: Celecoxib (10 mg/kg) or Indomethacin (5 mg/kg).[1][2]

  • Test Group: Scaffold Derivative (20 mg/kg, p.o.).

Procedure:

  • Baseline: Measure initial paw volume (

    
    ) using a Plethysmometer.
    
  • Dosing: Administer compounds via oral gavage 1 hour prior to inflammation induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[1][2]

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    [1][2][3]
    

Mechanism of Action: Molecular Docking Logic

The pyrazole-acetic acid scaffold is designed to exploit specific pockets within the COX-2 enzyme.[1][2]

Mechanism Ligand Ligand: Pyrazole-Acetic Acid Arg120 Arg-120 (Gatekeeper Residue) Ligand->Arg120 Ionic Bond (COOH Group) Tyr355 Tyr-355 (Stereoselectivity) Ligand->Tyr355 H-Bonding SidePocket Side Pocket (Val-523) Ligand->SidePocket Hydrophobic Interaction (4-Methyl Pyrazole) COX_Site COX-2 Active Site (Hydrophobic Channel) COX_Site->Arg120 COX_Site->SidePocket

Figure 2: Predicted molecular interactions.[1][2] The carboxylic acid forms a salt bridge with Arg-120, while the 4-methyl-pyrazole moiety occupies the hydrophobic side pocket characteristic of COX-2.[1][2]

References

  • Kaur, P., et al. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review."[1][2][4] International Journal of Health Sciences. Link

  • Zelenin, K. N., et al. (1999). "Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives."[1][2][5] Arzneimittelforschung. Link

  • Burgess, A., et al. (2025). "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents: Structural Insights."[1][2] News-Medical Life Sciences. Link

  • PubChem Compound Summary. "2-(4-methyl-1H-pyrazol-1-yl)acetic acid."[1][2] National Center for Biotechnology Information.[1][2] Link

  • Winter, C. A., et al. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs."[1][2] Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).[1][2]

Sources

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate: A Selective CRTh2 Antagonist for Allergic Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTES & PROTOCOLS

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The study of allergic inflammation has increasingly focused on the role of specific receptors that orchestrate the complex interplay of immune cells. Among these, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, has emerged as a pivotal target. Its activation by prostaglandin D2 (PGD2), a major product of mast cells, drives the recruitment and activation of key effector cells in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a pyrazole acetic acid derivative, as a selective CRTh2 antagonist.[3] By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to effectively investigate the therapeutic potential of CRTh2 antagonism in allergic diseases such as asthma and allergic rhinitis.[4][5]

Scientific Background: The CRTh2 Signaling Axis

CRTh2 is a G-protein coupled receptor (GPCR) that, upon binding PGD2, couples to Gi-type G proteins.[6][7] This initiates a signaling cascade characterized by the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C, which results in increased intracellular calcium mobilization.[6][7][8] These downstream events are critical for mediating the pro-inflammatory effects of PGD2, including chemotaxis, cellular activation, and cytokine release.[7][9]

The expression of CRTh2 is predominantly found on cells associated with type 2 immunity, such as Th2 cells, eosinophils, basophils, and innate lymphoid type 2 cells (ILC2s).[2][8] This selective expression profile makes CRTh2 an attractive therapeutic target, as its antagonism is expected to specifically dampen the allergic inflammatory response with potentially fewer off-target effects.

CRTh2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds Gi Gi Protein CRTh2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates AC_inactive Adenylyl Cyclase (Inactive) Gi->AC_inactive Inhibits Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to cAMP_decrease ↓ cAMP AC_inactive->cAMP_decrease Cellular_Response Cellular Responses (Chemotaxis, Activation, Cytokine Release) cAMP_decrease->Cellular_Response Ca_increase->Cellular_Response Antagonist 2-(4-Methyl-1H-pyrazol-1-yl) acetic acid hydrate Antagonist->CRTh2 Blocks

Caption: CRTh2 signaling pathway and point of inhibition.

Pharmacological Profile of this compound

This compound belongs to a class of pyrazole acetic acid derivatives designed as CRTh2 antagonists.[3] While specific quantitative data for this exact hydrate form is not extensively published in readily available literature, related pyrazole-based antagonists have demonstrated potent and selective inhibition of CRTh2. For instance, studies on similar structures have shown low nanomolar potency in antagonizing human or mouse CRTh2 in transfected cells.[6] Early ADME/PK assessments of related chemotypes have indicated bioavailability in mice, supporting their potential for in vivo studies.[10][11]

Table 1: Representative Pharmacological Data for Pyrazole-based CRTh2 Antagonists

ParameterValue RangeAssay TypeReference
hCRTh2 Binding Affinity (Ki) Low nMRadioligand Binding[12]
hCRTh2 Functional Antagonism (IC50) Low nMCalcium Mobilization / cAMP[6]
Selectivity over DP1 Receptor >100-foldFunctional Assays[10]
In Vivo Efficacy (Mouse Model) 1-10 mg/kgAllergic Airway Inflammation[6][11]

Note: The data presented are representative of the pyrazole acetic acid class of CRTh2 antagonists and may not reflect the exact values for this compound. Researchers should perform their own characterization.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound as a CRTh2 antagonist.

In Vitro Validation: Calcium Mobilization Assay

Rationale: This assay directly measures the functional consequence of CRTh2 activation—the release of intracellular calcium stores.[13] By pre-incubating cells with the antagonist, its ability to block PGD2-induced calcium flux can be quantified, providing a measure of its potency (IC50).[14][15]

Calcium_Mobilization_Workflow Cell_Prep 1. Prepare CRTh2-expressing cells (e.g., CHO-hCRTh2, human eosinophils) Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Prep->Dye_Loading Incubation 3. Incubate cells with varying concentrations of This compound Dye_Loading->Incubation Stimulation 4. Stimulate with PGD2 agonist Incubation->Stimulation Measurement 5. Measure fluorescence intensity kinetically (e.g., using a FLIPR or plate reader) Stimulation->Measurement Analysis 6. Analyze data to determine IC50 value Measurement->Analysis

Caption: Workflow for the in vitro calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture cells expressing CRTh2 (e.g., stably transfected CHO or HEK293 cells, or primary human eosinophils) to 75-90% confluency.[14]

    • For adherent cells, plate them in a 96-well black, clear-bottom plate.[14] For suspension cells, they can be processed in tubes and transferred to the plate later.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.[16]

  • Compound Incubation:

    • Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add assay buffer containing various concentrations of this compound to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-stimulant controls.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation and Measurement:

    • Prepare a solution of a CRTh2 agonist (e.g., PGD2 or a stable analog like DK-PGD2) at a concentration that elicits a sub-maximal response (EC80).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically inject the agonist solution into the wells.

    • Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.[15]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the vehicle control (100% response) and no-stimulant control (0% response).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Functional Assay: Eosinophil Chemotaxis

Rationale: A hallmark of CRTh2 activation is the directed migration (chemotaxis) of eosinophils to sites of inflammation.[17] This assay provides a physiologically relevant measure of the antagonist's ability to block this key process.

Step-by-Step Protocol (using a multiwell chemotaxis chamber):

  • Eosinophil Isolation:

    • Isolate eosinophils from the peripheral blood of healthy or atopic donors using standard methods (e.g., negative selection with magnetic beads).

    • Resuspend the purified eosinophils in assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Antagonist Pre-incubation:

    • Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing a chemoattractant (PGD2 or a selective CRTh2 agonist) to the lower wells of the chemotaxis chamber. Include a negative control (medium only) and a positive control (a potent chemoattractant like eotaxin/CCL11).

    • Place the microporous membrane (typically 5 µm pore size for eosinophils) over the lower wells.

    • Add the pre-incubated eosinophil suspension to the upper wells.[18]

  • Incubation:

    • Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the membrane.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Direct cell counting using a hemocytometer.

      • Lysing the migrated cells and measuring the activity of an intracellular enzyme (e.g., eosinophil peroxidase).

      • Using a fluorescent plate reader if cells were pre-labeled with a fluorescent dye.

  • Data Analysis:

    • Calculate the chemotactic index (fold-migration over the negative control).

    • Determine the percent inhibition of PGD2-induced migration for each antagonist concentration.

    • Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.

Chemotaxis_Workflow cluster_top Upper Chamber cluster_bottom Lower Chamber Cells 1. Eosinophils + Antagonist Membrane Porous Membrane (5µm) Cells->Membrane Migration Incubation 3. Incubate 1-2h at 37°C Chemoattractant 2. Chemoattractant (PGD2) Chemoattractant->Membrane Gradient Quantification 4. Quantify migrated cells Incubation->Quantification

Caption: Schematic of the eosinophil chemotaxis assay setup.

In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation

Rationale: To assess the therapeutic potential of the antagonist in a disease-relevant context, a mouse model of allergic asthma is employed.[12] This model recapitulates key features of the human disease, including airway eosinophilia and mucus hypersecretion, which are known to be CRTh2-dependent.[11]

Step-by-Step Protocol:

  • Sensitization:

    • Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge:

    • On days 21, 22, and 23, challenge the mice by intranasal administration or aerosol exposure to OVA to induce airway inflammation.

  • Antagonist Administration:

    • Administer this compound or vehicle control orally (e.g., by gavage) at a predetermined dose (e.g., 1-10 mg/kg) once or twice daily, starting before the challenge phase and continuing throughout.[6]

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the influx of inflammatory cells. Perform differential cell counts on cytospin preparations to specifically determine the number of eosinophils.

    • Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[12]

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or multiplex assay.

  • Data Analysis:

    • Compare the inflammatory parameters (eosinophil counts, mucus scores, cytokine levels) between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters in the treated group indicates in vivo efficacy.

Safety and Handling

While a detailed toxicological profile for this compound is not publicly available, related pyrazole acetic acid compounds are generally handled with standard laboratory precautions.[19][20] A safety data sheet for a structurally similar compound, 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid, suggests standard handling procedures.[21]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable tool for investigating the role of the PGD2-CRTh2 axis in allergic inflammation. The protocols outlined in this guide provide a robust framework for characterizing its antagonist activity, from initial in vitro validation to in vivo efficacy studies. By carefully selecting assays that reflect the key biological functions of CRTh2, researchers can effectively evaluate the therapeutic potential of this and other CRTh2 antagonists in the development of novel treatments for asthma, allergic rhinitis, and other eosinophilic disorders.[4][22]

References

  • Andrés, M., Bravo, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-84. Available from: [Link]

  • Boehme, S. A., et al. (2009). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. Journal of Immunology, 182(9), 5719-5729. Available from: [Link]

  • Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. Available from: [Link]

  • Bonafoux, D., et al. (2011). Thienopyrrole acetic acids as antagonists of the CRTH2 receptor. Bioorganic & Medicinal Chemistry Letters, 21(6), 1861-4. Available from: [Link]

  • ResearchGate. (n.d.). The effect of CRTH2 antagonists vs placebo on adverse events. CI,... Available from: [Link]

  • Jackson, D. J., et al. (2022). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 77(1), 20-29. Available from: [Link]

  • Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. Available from: [Link]

  • Uller, L., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Respiratory Research, 8, 16. Available from: [Link]

  • Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. Available from: [Link]

  • Scola, A. M., et al. (2009). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of Medicinal Chemistry, 52(15), 4845-56. Available from: [Link]

  • Norman, P. (2011). Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 54(22), 7836-7847. Available from: [Link]

  • Johnson, W. D., et al. (2016). Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Journal of Food Science, 81(1), T237-46. Available from: [Link]

  • Xue, L., et al. (2014). The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. Journal of Immunology, 192(2), 794-802. Available from: [Link]

  • Fulkerson, P. C., et al. (2017). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods, 448, 64-69. Available from: [Link]

  • Fischer, Y., et al. (2007). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 407, 211-224. Available from: [Link]

  • Ahmad, A. S., et al. (2022). Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model. Life Science Alliance, 5(9), e202201550. Available from: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available from: [Link]

  • Tanaka, K., et al. (2020). The Prostaglandin D2 Receptor CRTH2 Contributes to Airway Hyperresponsiveness during Airway Inflammation Induced by Sensitization without an Adjuvant in Mice. International Archives of Allergy and Immunology, 181(6), 460-471. Available from: [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Available from: [Link]

  • ResearchGate. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Available from: [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available from: [Link]

  • MOLBASE. (n.d.). 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid. Available from: [Link]

  • MDPI. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Available from: [Link]

  • European Patent Office. (2011). PYRAZOLE COMPOUNDS AS CRTH2 ANTAGONISTS. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Available from: [Link]

  • National Center for Biotechnology Information. (2021). PGD2 and CRTH2 counteract Type 2 cytokine–elicited intestinal epithelial responses during helminth infection. Available from: [Link]

  • ibidi GmbH. (n.d.). Chemotaxis Assays. Available from: [Link]

  • Wiley Online Library. (2021). Assaying Macrophage Chemotaxis Using Fluid-Walled Microfluidics. Available from: [Link]

  • Patsnap. (2025). What PGD2 receptor antagonists are in clinical trials currently? Available from: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Available from: [Link]

  • PubMed. (2007). Eosinophil chemotaxis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. PubChem Compound Database. Available from: [Link]

Sources

Application and Protocol Guide for the Structural Elucidation of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules.[1] The acetic acid moiety introduces a key functional group for further synthetic modifications or for modulating the pharmacokinetic properties of potential drug candidates. The presence of a hydrate form necessitates careful characterization to ensure batch-to-batch consistency and to understand its solid-state properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and interpret the expected data to build a self-validating system for the characterization of this and similar small molecules.

Part 1: Unveiling the Molecular Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and deduce the three-dimensional structure of a molecule.

Theoretical Foundation and Experimental Rationale

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will shield it, leading to a lower chemical shift (upfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the dihedral angle between the coupled protons.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides a spectrum where each unique carbon atom typically gives a distinct signal.[3] This allows for the determination of the total number of carbon atoms in a molecule and provides insights into their chemical environment (e.g., alkyl, aromatic, carbonyl).

For this compound, we anticipate specific signals corresponding to the pyrazole ring protons and carbon, the methyl group, the methylene group of the acetic acid side chain, and the carboxylic acid carbon. The presence of the hydrate may influence the chemical shift of the carboxylic acid proton.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for pyrazole derivatives and related structures.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.6s1HH-5 (pyrazole)
~7.4s1HH-3 (pyrazole)
~4.9s2HCH₂
~2.0s3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O
~138C-5 (pyrazole)
~129C-3 (pyrazole)
~118C-4 (pyrazole)
~50CH₂
~9CH₃
Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1.3.1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds, including carboxylic acids, and its residual proton signal does not typically overlap with signals of interest.

  • Gently agitate the vial to ensure complete dissolution. If necessary, use a vortex mixer.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1.3.2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • For ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of approximately -1 to 15 ppm.

    • Use a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal of interest.[6]

    • Integrate all signals and reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. This may require a longer acquisition time than for ¹H NMR.

    • Reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Process Spectra (FT, Phasing) acquire_C13->process reference Reference Spectra process->reference assign Assign Signals reference->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR analysis of this compound.

Part 2: Confirming Molecular Weight and Formula with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of polar, non-volatile compounds like this compound, Electrospray Ionization (ESI) is the ionization method of choice.[7]

Principles of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation.[7] This is particularly advantageous for determining the molecular weight of the intact molecule. In positive ion mode, the analyte molecule can be protonated to form a pseudomolecular ion [M+H]⁺. For carboxylic acids, negative ion mode can also be effective, leading to the deprotonated molecule [M-H]⁻.[8]

For 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (anhydrous formula C₇H₁₀N₂O₂), the expected monoisotopic mass is 154.0742 g/mol . The presence of a hydrate will not be directly observed in the gas phase under typical ESI-MS conditions, as the water molecule is non-covalently bound and will be lost during the ionization and desolvation process.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

Ionization ModePredicted m/zIon Species
Positive155.0815[M+H]⁺
Negative153.0669[M-H]⁻
Experimental Protocol: ESI-MS Analysis

This protocol provides a general procedure for ESI-MS analysis. Instrument-specific parameters should be optimized by the user.

2.3.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for infusion. A typical mobile phase for positive ion mode is 50:50 acetonitrile:water with 0.1% formic acid. For negative ion mode, 50:50 acetonitrile:water with a small amount of ammonium hydroxide or acetate can be used.

2.3.2. Instrument Setup and Data Acquisition:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Set up the ESI source in either positive or negative ion mode.

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal intensity of the ion of interest.

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_stock Prepare Stock Solution dilute Dilute to Working Concentration prepare_stock->dilute calibrate Calibrate Mass Spectrometer dilute->calibrate infuse Infuse Sample calibrate->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify_ion Identify [M+H]+ or [M-H]- acquire->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-2024-X Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Pyrazole Synthesis Support Center. Pyrazoles are the pharmacophore backbone of blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, their synthesis—particularly the Knorr condensation—is notoriously plagued by regioselectivity issues, reaction stalling, and purification difficulties due to tautomerism.

This guide moves beyond textbook theory to address the specific failure modes encountered in the lab, providing self-validating protocols and mechanistic corrections.

Module 1: The Regioselectivity Crisis

Issue: "I am reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, and I am getting a 1:1 mixture of isomers (or the wrong isomer)."

Root Cause Analysis

In the Knorr synthesis, regioselectivity is a race between two nucleophiles (the hydrazine nitrogens) and two electrophiles (the carbonyl carbons).[1]

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The bulky hydrazine substituent avoids the bulky carbonyl substituent.

  • The Problem: Often, electronic and steric factors oppose each other, leading to mixtures.

Troubleshooting FAQ

Q: How do I flip the regioselectivity to the other isomer? A: You must invert the nucleophilicity of the hydrazine using solvent or pH.

  • Neutral/Basic Conditions: The terminal nitrogen (

    
    ) is the harder, more reactive nucleophile. It attacks the most electrophilic carbonyl first.
    
  • Acidic Conditions (The "Switch"): In acid (e.g., HCl/EtOH), the terminal nitrogen is protonated first (becoming non-nucleophilic). The internal nitrogen (

    
    ) becomes the active nucleophile.
    

Q: My regioselectivity is poor regardless of pH. What now? A: Switch to Fluorinated Alcohols . Recent field data confirms that using 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents can drastically improve regioselectivity. These solvents activate the carbonyls via strong hydrogen bonding, often overriding weak steric interactions [1, 2].

Visualizing the Pathway

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Condition_Base Neutral/Basic Conditions Start->Condition_Base Condition_Acid Acidic Conditions Start->Condition_Acid Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Condition_Base Hydrazine->Condition_Acid Attack_Base Terminal NH2 attacks Most Electrophilic C=O Condition_Base->Attack_Base NH2 is Nucleophile Attack_Acid Internal NH attacks Most Electrophilic C=O Condition_Acid->Attack_Acid Protonation Switch Isomer_A Isomer A (Kinetic/Base) Attack_Base->Isomer_A Isomer_B Isomer B (Thermodynamic/Acid) Attack_Acid->Isomer_B

Figure 1: Mechanistic divergence in Knorr synthesis based on pH conditions.

Module 2: Reaction Stalling & Optimization

Issue: "The reaction starts but stalls at the intermediate (hydroxypyrazoline) stage and won't dehydrate to the aromatic pyrazole."

Optimization Data

Stalling usually occurs during the dehydration step. The ring has closed, but the elimination of water is energetically unfavorable without assistance.

VariableRecommendationMechanism
Solvent Acetic Acid (AcOH) Acts as both solvent and acid catalyst to protonate the -OH leaving group.
Water Removal Dean-Stark Trap Physical removal of water drives the equilibrium forward (Le Chatelier’s principle).
Temperature Microwave (120°C) Overcomes the activation energy barrier for aromatization faster than reflux [3].
Catalyst p-TsOH (5 mol%) Stronger acid than AcOH; use if the intermediate is stable and won't dehydrate.
Protocol: The "Force-Finish" Method

If your reaction stalls in Ethanol/Reflux:

  • Evaporate the ethanol completely.

  • Redissolve the crude residue in Glacial Acetic Acid.

  • Heat to 100°C for 2 hours.

    • Why? Ethanol is a nucleophilic solvent that can reversibly attack the intermediate. Acetic acid is non-nucleophilic in this context and promotes dehydration.

  • Check TLC: The intermediate spot (usually lower Rf) should disappear.

Module 3: Purification (The "Streaking" Issue)

Issue: "My product streaks on the silica column, and I lose mass during purification."

Root Cause

Pyrazoles containing a free N-H (unsubstituted at N1) are amphoteric. They possess an acidic proton (


) that interacts strongly with the silanol groups (

) on silica gel, causing "tailing" or irreversible adsorption.
Standard Operating Procedure: Et3N Deactivation

Do not run a standard column. You must deactivate the silica.[2]

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1% Triethylamine (Et3N) to the slurry before pouring the column.

  • The Wash: Pour the column and flush with 2 column volumes of eluent + 1% Et3N.

  • The Run: Load your sample. You can now remove Et3N from the eluent for the actual run, or keep it at 0.1% if streaking persists.

    • Result: Sharp bands and >90% mass recovery [4].

Module 4: Safety & Hydrazine Handling

Issue: "I need to use hydrazine hydrate, but I am concerned about safety and disposal."

Critical Safety Protocol

Hydrazine is a potent carcinogen, a skin sensitizer, and unstable in its anhydrous form.

  • Substitution: Always use Hydrazine Monohydrate (64% or 80%) or Hydrazine Hydrochloride salts instead of anhydrous hydrazine. They are significantly more stable.

  • Glassware: Avoid metal spatulas or rough-surfaced glassware; metal ions can catalyze the decomposition of hydrazines, leading to pressure buildup.

  • Neutralization (Spill/Waste):

    • Do NOT just flush down the drain.

    • Reaction: Dilute the hydrazine waste with water to <5%.[3] Slowly add 5% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

    • Endpoint: Monitor temperature (exothermic).[4] The solution is safe when starch-iodide paper indicates excess oxidant (turns blue) [5].

Troubleshooting Workflow

Troubleshooting Start Reaction Complete? Check_TLC Check TLC: Is SM consumed? Start->Check_TLC Stall Reaction Stalled (Intermediate visible) Check_TLC->Stall No Mixture Regio-Isomer Mixture? Check_TLC->Mixture Yes Dehydrate Action: Switch to AcOH Reflux or Add pTsOH Stall->Dehydrate Optimize Action: 1. Change pH (Acid/Base) 2. Use TFE/HFIP Solvent Mixture->Optimize Yes Purify Purification: Streaking on TLC? Mixture->Purify No (Single Spot) Deactivate Action: Pre-treat Silica with 1% Et3N Purify->Deactivate Yes

Figure 2: Decision tree for diagnosing synthetic and purification failures.

References

  • Fustero, S., et al. (2008).[5] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[5] [Link]

  • Wang, H., et al. (2025).[6] "Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds." ChemistryViews. [Link]

  • ResearchGate Community. (2014). "Purification of Pyrazoles on Silica Gel." [Link]

  • American Chemical Society. (2024). "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development. [Link]

Sources

refining analytical methods for detecting 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to refining analytical methods for detecting 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for the analytical characterization of this compound. As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven insights to help you navigate the complexities of method development and troubleshooting. This document provides in-depth FAQs, detailed protocols, and troubleshooting guides to ensure the scientific integrity and robustness of your results.

Section 1: Foundational Knowledge & General FAQs

This section addresses preliminary questions regarding the analyte's properties, which are critical for developing any successful analytical method.

Q1: What are the key physicochemical properties of this compound that I should consider before starting method development?

A1: Understanding the analyte's structure is paramount. It is a heterocyclic carboxylic acid. Key considerations are:

  • Acidity (pKa): As a carboxylic acid, the molecule is acidic. Its ionization state is pH-dependent. This is the most critical factor for chromatographic retention and separation. In solutions with a pH above its pKa, it will be deprotonated (anionic), and below its pKa, it will be in its neutral, protonated form.

  • Solubility: Assess its solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). The hydrate form suggests good aqueous solubility, but this should be experimentally verified. Insoluble particles can damage HPLC columns and pumps.[1]

  • UV Absorbance: The pyrazole ring is a chromophore, meaning it will absorb UV light.[2][3] A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity in HPLC-UV analysis.

  • Stability: The stability of the compound under different pH conditions, temperatures, and light exposure should be assessed early on.[4] Degradation can lead to the appearance of spurious peaks and inaccurate quantification.

Q2: My standard solutions seem to be giving inconsistent results over time. What could be the cause?

A2: Inconsistency in standard solutions often points to stability or preparation issues.

  • Degradation: The analyte may be degrading. Prepare fresh stock solutions and store them under controlled conditions (e.g., refrigerated at 2-8°C, protected from light).[1] It's advisable to perform a short-term stability study on your benchtop and long-term stability in the refrigerator.

  • Microbial Contamination: Aqueous solutions, especially those near neutral pH, can be susceptible to microbial growth over time. This can be observed as cloudiness.[1] Consider filtering your solutions through a 0.22 µm or 0.45 µm filter and storing them refrigerated.[1] For longer-term storage, freezing at -20°C is an option.[1]

  • Evaporation: Ensure your vials are tightly sealed to prevent solvent evaporation, which would artificially increase the concentration of the analyte.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of this compound. This section focuses on common challenges encountered during HPLC method development.

HPLC Troubleshooting FAQs

Q3: I am developing a reversed-phase HPLC method. What are the best starting conditions for the mobile phase and column?

A3: For an acidic compound like this, a C18 column is a robust starting point.[4][5] The key is to control the ionization of the carboxylic acid group.

  • Mobile Phase pH: You must buffer the mobile phase to a pH at least 1.5-2 units below the analyte's pKa. This "ion suppression" renders the molecule neutral, ensuring good retention on a non-polar C18 stationary phase and preventing poor peak shape. A common starting point is a phosphate or formate buffer at a pH of 2.5-3.0.[4][6]

  • Organic Modifier: Acetonitrile is a common and effective organic modifier for pyrazole-based compounds.[4][7] A gradient elution from a low to a high percentage of acetonitrile is recommended for initial method development to determine the optimal elution conditions.

  • Detector: A UV/VIS or Photodiode Array (PDA) detector should be used, set at the analyte's λmax.[4][5] Direct UV detection in the 200-210 nm range is possible for the carboxyl group, but can suffer from interference.[8]

Table 1: Recommended Starting Parameters for RP-HPLC Method Development
ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 150 x 4.6 mm, 5 µmGeneral-purpose column with good retention for moderately polar compounds.[4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid, leading to better retention and peak shape.[9]
Mobile Phase B AcetonitrileCommon organic solvent with good UV transparency and elution strength.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.[4]
Injection Vol. 5-10 µLSmall volume to prevent peak distortion.
Detector UV/PDA at λmax (e.g., ~225 nm)Must be determined experimentally for maximum sensitivity.[4]
Gradient 10% B to 90% B over 15 minutesA scouting gradient to determine the approximate elution concentration.

Q4: My analyte peak is tailing significantly. How can I improve the peak shape?

A4: Peak tailing for an acidic compound is a classic problem, often caused by unwanted secondary interactions.

  • Cause - Insufficient Ion Suppression: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized analyte exists, leading to tailing. Solution: Lower the mobile phase pH further to ensure complete protonation of the carboxylic acid group.[9]

  • Cause - Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column are acidic and can interact with polar parts of your molecule, causing tailing. Solution: Use a high-quality, end-capped column. Alternatively, adding a competitive agent like triethylamine (TEA) to the mobile phase can mask these silanols, but this can complicate method transfer and is not ideal for MS detection. Lowering the mobile phase pH also helps by suppressing the ionization of the silanols themselves.[10]

Q5: My retention times are shifting between injections. What is causing this instability?

A5: Retention time instability points to a system that has not reached equilibrium or is experiencing fluctuations.

  • Cause - Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run, especially with ion-pairing reagents or buffered mobile phases.[11] Solution: Flush the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.[11]

  • Cause - Mobile Phase Fluctuation: The composition of the mobile phase may be changing. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If preparing the mobile phase manually, ensure it is well-mixed and degassed. Changes in pH, even minor ones from CO2 absorption from the air, can alter retention times for ionizable compounds.[12]

  • Cause - Temperature Fluctuation: Column temperature significantly affects retention. Solution: Use a column oven to maintain a constant, stable temperature.[4]

Diagram 1: Troubleshooting Workflow for Unstable HPLC Retention Times

G Start Unstable Retention Times CheckEquil Is column fully equilibrated? (>15 column volumes) Start->CheckEquil CheckTemp Is column temperature stable? CheckEquil->CheckTemp Yes SolutionEquil Action: Increase equilibration time. CheckEquil->SolutionEquil No CheckMobilePhase Is mobile phase correctly prepared and degassed? CheckTemp->CheckMobilePhase Yes SolutionTemp Action: Use a column oven and allow to stabilize. CheckTemp->SolutionTemp No CheckPump Is the pump pressure stable? CheckMobilePhase->CheckPump Yes SolutionMobilePhase Action: Remake mobile phase. Ensure thorough mixing & degassing. CheckMobilePhase->SolutionMobilePhase No CheckLeaks Are there any system leaks? CheckPump->CheckLeaks Yes SolutionPump Action: Purge pump. Check seals and check valves. CheckPump->SolutionPump No SolutionLeaks Action: Inspect fittings from pump to detector. CheckLeaks->SolutionLeaks No

Caption: Decision tree for diagnosing unstable HPLC retention times.

Diagram 2: Principle of Ion Suppression in RP-HPLC

G cluster_0 High pH Mobile Phase (pH > pKa) cluster_1 Low pH Mobile Phase (pH < pKa) Analyte_Ionized Analyte (A⁻) Anionic Polar Water Soluble Column_RP C18 Stationary Phase Non-Polar Hydrophobic Analyte_Ionized->Column_RP Electrostatic Repulsion Result_Ionized Result: Weak Interaction Poor Retention Elutes Early Column_RP->Result_Ionized Analyte_Neutral Analyte (AH) Neutral Less Polar Column_RP2 C18 Stationary Phase Non-Polar Hydrophobic Analyte_Neutral->Column_RP2 Hydrophobic Interaction Result_Neutral Result: Strong Interaction Good Retention Elutes Later Column_RP2->Result_Neutral

Caption: Effect of mobile phase pH on analyte retention.

Section 3: Mass Spectrometry (MS) and Other Techniques

Q6: I need to confirm the identity of my compound. What are the expectations for LC-MS analysis?

A6: LC-MS is an excellent tool for confirming molecular weight and providing structural information.

  • Ionization Mode: Given the structure, Electrospray Ionization (ESI) is the preferred method. In positive mode (ESI+), you would expect to see the protonated molecule [M+H]⁺. In negative mode (ESI-), you would see the deprotonated molecule [M-H]⁻. Negative mode is often more sensitive for carboxylic acids.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. Expected fragmentation patterns for pyrazoline derivatives often involve the cleavage of the pyrazoline ring itself or loss of substituents.[13] For your molecule, you might expect to see the loss of the acetic acid side chain.

  • Mobile Phase: Be aware that non-volatile buffers like phosphate are not compatible with MS. Use volatile mobile phase modifiers like formic acid or acetic acid.[14]

Q7: Can I use spectroscopic methods like NMR or FTIR for this analysis?

A7: Yes, but their primary role is for structural elucidation and identification, not routine quantification.

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy is definitive for structure confirmation. You would expect to see characteristic signals for the methyl group, the methylene (CH₂) protons of the acetic acid moiety, and the protons on the pyrazole ring.[2][15] The acidic proton of the carboxyl group may be broad or exchangeable with solvent.

  • FTIR: Fourier-Transform Infrared spectroscopy can confirm the presence of key functional groups. Look for a strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid around 1710-1780 cm⁻¹ and a very broad O-H stretch from approximately 2500-3500 cm⁻¹.[16][17][18][19]

Section 4: Experimental Protocols

Protocol 1: Standard Preparation and UV-Vis Spectral Scan
  • Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to approximately 10 µg/mL using the same diluent.

  • UV Scan: Using a UV-Vis spectrophotometer, scan the working solution from 200 nm to 400 nm against a diluent blank.

  • Determination of λmax: Identify the wavelength(s) of maximum absorbance. This will be the optimal wavelength for detection in your HPLC-UV method.

Protocol 2: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for analysis. It must be validated for your specific application according to ICH guidelines.[4]

  • Mobile Phase Preparation (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.

  • Mobile Phase Preparation (Organic): Use HPLC-grade acetonitrile as the organic mobile phase. Degas thoroughly.

  • Chromatographic System & Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/PDA at the predetermined λmax.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • Time 0.0 min: 95% Aqueous, 5% Organic

    • Time 15.0 min: 5% Aqueous, 95% Organic

    • Time 17.0 min: 5% Aqueous, 95% Organic

    • Time 17.1 min: 95% Aqueous, 5% Organic

    • Time 22.0 min: 95% Aqueous, 5% Organic (Re-equilibration)

  • Sample Preparation: Prepare samples in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to avoid peak distortion. Filter samples through a 0.45 µm syringe filter before injection.[1]

  • System Suitability: Before running samples, inject a standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.

References

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2021). MDPI. [Link]

  • Organic Acid Analysis Standard Instructions. Bio-Rad. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2023). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... (2022). PubMed Central. [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide... CSIR-NIScPR. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... R Discovery. [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc.. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the Serbian Chemical Society. [Link]

  • FTIR spectra comparison of the reaction products in three acid systems... ResearchGate. [Link]

  • ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2023). ResearchGate. [Link]

  • FTIR study of adsorption and photoreactions of acetic acid on TiO2. RSC Publishing. [Link]

  • FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer... ResearchGate. [Link]

  • Chromatography. (2023). NCBI Bookshelf. [Link]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. ResearchGate. [Link]

  • INTERPRETIVE GUIDE - Organic Acids Profile. Diagnostic Solutions Laboratory. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation... (2023). ResearchGate. [Link]

  • FT-IR Imaging of Acetic Acid Analysis. Scribd. [Link]

  • Organic Acid Testing 101: A Complete Guide to The Top 3 Organic Acid Tests. Rupa Health. [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. CSIR-NIScPR. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2022). PubMed Central. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid. MOLBASE. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). MDPI. [Link]

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Technical Support Center: Navigating Biological Assays with 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during biological assays with this compound. As a member of the pyrazole class of molecules, this compound holds potential in various therapeutic areas, and ensuring robust and reproducible assay results is paramount for advancing your research.[1][2][3] This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction to this compound in Biological Research

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3] Specifically, pyrazole acetic acids have been investigated as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a G-protein coupled receptor involved in inflammatory responses.[4] Therefore, it is anticipated that researchers may be evaluating this compound in receptor binding assays, cell-based functional assays (e.g., calcium mobilization or cytokine release), or broader phenotypic screens.

Inconsistencies in assay results can arise from a multitude of factors, from the physicochemical properties of the compound itself to the nuances of the biological system being studied. This guide will walk you through a logical troubleshooting process to identify and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Preparation

Question 1: I'm observing inconsistent results between experiments. Could the way I'm preparing my stock solution of this compound be the issue?

Answer: Absolutely. Proper stock solution preparation is fundamental for reproducible results. Here are key factors to consider:

  • Solvent Selection: While DMSO is a common solvent for high-concentration stock solutions of organic molecules, it's crucial to verify the solubility of this compound.[5] Inadequate solubilization can lead to an overestimation of the stock concentration and subsequent dilutions.

    • Recommendation: Start by attempting to dissolve a small, accurately weighed amount of the compound in high-purity DMSO. If you observe any particulates, gentle warming (not exceeding 37°C) or sonication may aid dissolution.[5] Always visually inspect your stock solution for any signs of precipitation before each use.

  • Impact of the Hydrate Form: The "hydrate" in the compound name indicates the presence of water molecules within the crystal structure. This can affect the true molecular weight and, consequently, the molar concentration of your stock solution.

    • Recommendation: Always use the molecular weight that accounts for the water of hydration when calculating the amount of compound to weigh for your stock solution. If the exact number of water molecules is not specified, it is best to contact the supplier for this information.

  • Storage and Stability: The stability of the compound in your chosen solvent and at your storage conditions is critical. Freeze-thaw cycles can lead to compound precipitation or degradation.[5]

    • Recommendation: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Store protected from light and at the recommended temperature (typically -20°C or -80°C for long-term storage).

ParameterRecommendationRationale
Solvent High-purity DMSOCommon solvent for initial high-concentration stocks.
Solubility Check Visual inspection for particulatesEnsures complete dissolution and accurate concentration.
Molecular Weight Use the value including the water of hydrationAccurate molar concentration calculations.
Storage Single-use aliquots at -20°C or -80°C, protected from lightMinimizes degradation and precipitation from freeze-thaw cycles.

Question 2: I've prepared my working dilutions in aqueous buffer/media and I see some cloudiness or precipitate. How does this affect my assay?

Answer: Compound precipitation in your final assay buffer or cell culture media is a significant source of variability and can lead to erroneous results.

  • Mechanism of Inconsistency: When the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to a right-ward shift in dose-response curves and an underestimation of potency. The precipitate itself can also interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays, or by causing cell stress and cytotoxicity.[6]

  • Troubleshooting Workflow:

    G A Precipitation Observed in Aqueous Solution B Decrease Final DMSO Concentration A->B Is DMSO > 1%? C Assess Compound Solubility in Assay Buffer A->C Is DMSO ≤ 1%? B->C D Incorporate a Surfactant (e.g., Pluronic F-68) C->D Solubility Limit Reached F Successful Solubilization C->F Solubility Adequate E Re-evaluate Highest Test Concentration D->E E->F Solubilized G Persistent Precipitation E->G Still Precipitates

    Caption: Troubleshooting workflow for compound precipitation.

  • Step-by-Step Protocol for Assessing Aqueous Solubility:

    • Prepare a series of dilutions of your compound in the final assay buffer/media.

    • Incubate these dilutions under the same conditions as your assay (e.g., 37°C, 5% CO2).

    • Visually inspect each dilution for turbidity or precipitate against a dark background.

    • You can also use a nephelometer for a more quantitative assessment of turbidity.

    • The highest concentration that remains clear is your practical upper limit for this assay.

Section 2: Receptor Binding Assays

Question 3: I'm performing a competitive radioligand binding assay and I'm not seeing any displacement of the radioligand, even at high concentrations of this compound. What could be wrong?

Answer: A lack of signal in a competitive binding assay can be frustrating. Here's a systematic approach to troubleshooting this issue:

  • Confirm the Basics of Your Assay: Before troubleshooting the test compound, ensure your assay is working as expected.

    • Positive Control: Do you have a known, potent, and structurally distinct antagonist for your receptor of interest? This should be run in every experiment to confirm that the assay can detect inhibition.

    • Radioligand Concentration: The concentration of your radioligand should be at or below its dissociation constant (Kd) for the receptor.[7] Using too high a concentration will make it difficult for your test compound to compete for binding.

    • Receptor Integrity: Ensure that your receptor source (e.g., cell membranes, purified protein) is active. Improper storage or handling can lead to degradation.

  • Troubleshooting the Test Compound:

    • Compound Integrity: Has your compound degraded? Consider preparing a fresh stock solution.

    • Solubility: As discussed in Section 1, if your compound has precipitated out of solution, its effective concentration will be much lower than intended.

    • Assay Incubation Time: Is the incubation time sufficient to reach equilibrium? This should be determined experimentally during assay development.[7]

    G cluster_0 Assay Validation cluster_1 Test Compound Issues A Positive Control Does it show full displacement? B Radioligand Concentration Is it ≤ Kd? A->B C Receptor Source Is it active and properly stored? B->C D Compound Integrity Is the stock solution fresh? C->D E Solubility Is the compound fully dissolved in the assay buffer? D->E F Incubation Time Is the assay at equilibrium? E->F End Problem Identified F->End Start No Displacement Observed Start->A

    Caption: Decision tree for troubleshooting a lack of radioligand displacement.

Section 3: Cell-Based Assays

Question 4: I'm seeing high background signal in my cell-based assay, even in the wells with no compound. What are the common causes and how can I fix this?

Answer: High background can mask the true signal of your compound and reduce the assay window. The source of high background can be multifactorial.

  • Potential Sources of High Background:

    • Cell Health and Density: Unhealthy or overly confluent cells can lead to increased background signal.[8]

    • Media Components: Some components in cell culture media, like phenol red or serum, can autofluoresce or interfere with luminescence assays.

    • Reagent Issues: Improper storage or preparation of assay reagents can lead to non-specific signal. Cross-reactivity of antibodies in immunoassays is also a common culprit.[9]

    • Plate Type: Using the wrong type of microplate (e.g., clear plates for a fluorescence assay) can significantly increase background.[10]

  • Systematic Troubleshooting of High Background:

Potential CauseTroubleshooting StepExpected Outcome
Cell Health/Density 1. Visually inspect cells for normal morphology. 2. Perform a cell viability assay (e.g., Trypan Blue). 3. Titrate cell seeding density.Healthy, sub-confluent monolayer of cells.
Media Components 1. Test assay with media lacking phenol red. 2. If possible, reduce serum concentration during the assay.Reduction in background signal.
Reagent Issues 1. Run controls with each individual reagent to identify the source of the background. 2. Prepare fresh reagents. 3. For immunoassays, run a control without the primary antibody.Identification of the problematic reagent.
Plate Type 1. Ensure the plate material and color are appropriate for your assay (e.g., black plates for fluorescence, white plates for luminescence).[10]Minimized light scatter and bleed-through.

Question 5: My dose-response curve for this compound is not sigmoidal and looks irregular. What could be causing this?

Answer: An irregular dose-response curve is often a red flag for experimental artifacts.

  • Common Causes of Irregular Dose-Response Curves:

    • Compound Precipitation: As discussed, precipitation at higher concentrations will lead to a plateau or even a decrease in the observed effect, distorting the curve.[6]

    • Cytotoxicity: If the compound is cytotoxic at higher concentrations, this can interfere with the assay readout, leading to a "bell-shaped" or other irregular curve.

    • Assay Artifacts: The compound may directly interfere with the assay technology (e.g., inhibiting the reporter enzyme, quenching fluorescence).

  • Experimental Steps to Investigate Irregular Curves:

    • Solubility Assessment: Perform the solubility assessment described in Question 2 at the concentrations used in your dose-response curve.

    • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo®) with your compound in the same cell line and under the same conditions as your primary assay. This will help you to distinguish a true pharmacological effect from a toxicity-induced artifact.

    • Assay Interference Controls: Run a control experiment in a cell-free system to see if your compound interferes with the assay reagents and detection method. For example, in an enzyme-based reporter assay, test if the compound directly inhibits the enzyme.

By systematically addressing these common issues, you can enhance the reliability and reproducibility of your biological assay data for this compound, leading to more confident and impactful research outcomes.

References

  • 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Ameri, A. S. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6251. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved February 3, 2026, from [Link]

  • Kuwata, S. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(11), 1335. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]

  • 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Hartmann, A., Schumacher, M., & Plappert, U. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199–212. [Link]

  • What causes high background in cell based assays?. (2020, February 14). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Why does radioligand binding does not reach equilibrium?. (2015, January 28). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Al-Hourani, B. J., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4995. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved February 3, 2026, from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved February 3, 2026, from [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid. (n.d.). American Elements. Retrieved February 3, 2026, from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved February 3, 2026, from [Link]

  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. Retrieved February 3, 2026, from [Link]

  • How can we improve the measurement of receptor signaling bias?. (2023, April 19). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

  • Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. (2019, March 18). PMC. Retrieved February 3, 2026, from [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid. (n.d.). MOLBASE. Retrieved February 3, 2026, from [Link]

  • S. P. (n.d.). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. Retrieved February 3, 2026, from [Link]

  • CAS 1609396-02-2; (4-methyl-1h-pyrazol-1-yl)acetic acid hydrate. (n.d.). 试剂仪器网. Retrieved February 3, 2026, from [Link]

Sources

enhancing the purity of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid Hydrate Ticket System: Advanced Purification & Characterization [1]

User Guide Overview

Subject: Optimization of Purity and Solid-State Form for this compound. Applicable CAS: 101857-86-3 (Generic structure reference) Chemical Context: This compound is a zwitterionic-capable intermediate often used in the synthesis of bioactive ligands and pharmaceuticals (e.g., Lonazolac analogs).[1] Its purity is critical for downstream amide couplings, where unreacted pyrazole or incorrect hydration states cause stoichiometric errors.[1]

Module 1: Chemical Purification (Removing the Starting Material)

User Query: "I am detecting ~5% unreacted 4-methylpyrazole in my final product. Recrystallization isn't removing it efficiently.[1] How do I clean this up?"

Expert Resolution: The most persistent impurity is the starting material, 4-methylpyrazole (4-MP) .[1] Because 4-MP is a weak base and your product is a carboxylic acid, standard recrystallization often fails due to co-precipitation or the formation of internal salts.[1] You must utilize a pH-Switch Extraction Protocol before attempting final crystallization.[1]

The Protocol: Acid-Base Swing

This method leverages the amphoteric difference between the neutral/basic impurity and the acidic product.[1]

  • Dissolution (High pH): Dissolve your crude solid in 1M NaOH (approx. 10 mL per gram).

    • Mechanism:[2][3][4][5] The product converts to its sodium carboxylate salt (highly water-soluble).[1] The impurity (4-MP) remains as a neutral organic species.[1]

  • Wash (Impurity Removal): Extract the aqueous alkaline solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism:[2][3][4][5] The neutral 4-MP partitions into the organic layer.[1] The product remains in the water.[1]

    • Critical Step: Discard the organic layer.[1]

  • Precipitation (Low pH): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2.0–2.5.

    • Mechanism:[2][3][4][5][6] Protonation of the carboxylate regenerates the free acid, which is less soluble in water and precipitates.

  • Filtration: Collect the white solid via vacuum filtration.[1] Wash with ice-cold water to remove inorganic salts (NaCl).[1]

PurificationWorkflow Start Crude Mixture (Product + 4-Methylpyrazole) Step1 Dissolve in 1M NaOH (pH > 12) Start->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Split Phase Separation Step2->Split Organic Organic Layer (Contains 4-Methylpyrazole) Split->Organic Discard Aqueous Aqueous Layer (Contains Product-Na Salt) Split->Aqueous Keep Step3 Acidify with HCl to pH 2.0 (0-5°C) Aqueous->Step3 Final Precipitate Product (Filter & Wash) Step3->Final

Figure 1: The pH-Switch Extraction workflow effectively segregates the basic pyrazole impurity from the acidic product.[1]

Module 2: Crystallization & Physical Form (The "Oiling Out" Issue)

User Query: "My product comes out as a sticky oil or gum instead of a crystalline solid. What solvent system should I use?"

Expert Resolution: "Oiling out" typically occurs when the product is supersaturated in a solvent mixture where the melting point is depressed below the solution temperature.[1] This is common with low-melting hydrates.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Water 100%PrimaryGreen chemistry; excellent for removing inorganic salts.[1]Requires heating to ~80°C; risk of oiling if cooled too fast.[1]
Water : Ethanol 90 : 10SecondaryImproves solubility if the product is too insoluble in pure water.[1]Excess ethanol can solubilize the product, lowering yield.[1]
Water : Acetone 80 : 20TertiaryGood for removing colored impurities.[1]Acetone is harder to remove from the crystal lattice.[1]
Troubleshooting "Oiling Out"

If the product oils out upon cooling:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point (approx. 40–50°C).

  • Slow Cool: Turn off the heat and let the bath cool to room temperature naturally (do not use an ice bath immediately).

  • Agitation: Stir slowly (100 rpm). Fast stirring promotes oiling; slow stirring promotes crystal growth.[1]

Module 3: Hydrate Stoichiometry (Drying & Storage)

User Query: "My elemental analysis (CHN) is off. The carbon % is lower than calculated. Is my product wet?"

Expert Resolution: You are likely dealing with the hydrate . 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid forms a stable hydrate (often a hemi- or monohydrate).[1] If you calculate CHN based on the anhydrous formula, your experimental Carbon % will appear low.[1]

Critical Warning: Do not over-dry this compound.[1]

  • The Risk: Drying at high temperatures (>80°C) under high vacuum (<1 mbar) will strip the lattice water, creating an anhydrous amorphous phase. This phase is often hygroscopic and will rapidly re-absorb atmospheric moisture during weighing, leading to drifting mass balance errors.[1]

Correct Drying Protocol:

  • Temperature: 40–45°C.[1]

  • Pressure: Moderate vacuum (50–100 mbar) or air-drying.[1]

  • Validation: Perform a Karl Fischer (KF) titration.[1]

    • Target: If Monohydrate (MW ~158.15), expected water content is ~11.4%.[1]

    • Target: If Hemihydrate (MW ~149.15), expected water content is ~6.0%.[1]

Module 4: Analytical Troubleshooting (HPLC)

User Query: "I see severe peak tailing in my HPLC chromatogram. Is the column dead?"

Expert Resolution: The tailing is likely due to the carboxylic acid moiety interacting with silanol groups on the column stationary phase.[1]

HPLC Method Optimization:

  • Mobile Phase: You MUST use an acidic modifier.[1]

    • Poor: Water/Acetonitrile (Neutral).

    • Good: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water / Acetonitrile.

    • Mechanism:[2][3][4][5] The acid keeps the carboxyl group protonated (neutral state), reducing interaction with the stationary phase and sharpening the peak.

  • Column: C18 column (e.g., Agilent Zorbax SB-C18 or Waters XBridge).[1]

  • Wavelength: Detection at 220 nm (amide/carboxyl absorption) or 254 nm (aromatic pyrazole ring).

DecisionTree Issue HPLC Issue: Peak Tailing Check Check Mobile Phase pH Issue->Check Neutral Neutral (pH 7) Check->Neutral Detected Acidic Acidic (pH < 3) Check->Acidic Detected Action1 Add 0.1% TFA to Mobile Phase Neutral->Action1 Action2 Check Column (Silanol Activity) Acidic->Action2

Figure 2: Troubleshooting logic for chromatographic peak shape issues.

References

  • Synthesis & Purification of Pyrazoles

    • Title: Method for purifying pyrazoles (WO2011076194A1).[1]

    • Source: Google Patents / BASF SE.[1]

    • Relevance: Establishes the industrial standard of using acid addition salts and pH manipulation to separate alkylated pyrazoles
    • URL
  • General Reactivity of Pyrazole-1-acetic Acids

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[1][2][3]

    • Source: Molecules (MDPI), 2023.[1]

    • Relevance: Reviews the solubility profiles and general workup procedures for N-substituted pyrazole deriv
    • URL:[Link]

  • Impurity Characterization (4-Methylpyrazole)

    • Title: Fomepizole (4-Methylpyrazole) Monograph.[1]

    • Source: National Center for Biotechnology Information (PubChem).[1]

    • Relevance: Provides physical property data (pKa, solubility) confirming the basicity of the impurity (pKa ~2.9 for conjugate acid)
    • URL:[Link]

Sources

storage and handling best practices for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1609396-02-2 (Hydrate) | Parent CAS: 956364-44-6 Molecular Formula: C₆H₈N₂O₂[1][2] · xH₂O (typically monohydrate)[2]

Part 1: Critical Storage Parameters (The "Golden Rules")

As a Senior Application Scientist, I often see degradation in pyrazole derivatives stemming not from chemical instability, but from improper environmental control. This molecule contains both a polar carboxylic acid tail and a nitrogen-rich pyrazole core. The "hydrate" designation is critical—it indicates the crystal lattice includes water molecules for stability. Aggressive desiccation can strip this structural water, leading to amorphous collapse or hygroscopic instability. [2]

Storage Decision Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature inhibits decarboxylation and microbial growth (common in acetate derivatives).[2]
Humidity Sealed, Ambient Humidity Do not store over strong desiccants (e.g., P₂O₅). Extreme dryness can cause efflorescence (loss of crystal water), destabilizing the solid form.[2]
Light Amber Vials / Foil While pyrazoles are generally photostable, the acetic acid moiety can be susceptible to photo-oxidation over extended periods.[2]
Container Teflon-lined Screw Cap Prevents gas exchange. Avoid cork or paper liners which absorb the hydrate's moisture.

Part 2: Handling & Reconstitution Workflows

Workflow Visualization: From Solid to Stable Solution

The following diagram outlines the decision logic for handling the hydrate form to ensure concentration accuracy.

HandlingWorkflow Start Solid Reagent (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Weigh Weighing (Anti-static gun recommended) Equilibrate->Weigh Solvent Solvent Choice Weigh->Solvent DMSO DMSO (Stock) >50 mg/mL Solvent->DMSO Preferred Water Aqueous Buffer (Requires pH > 7) Solvent->Water Conditional StoreSol Store Aliquots (-20°C, 1 month) DMSO->StoreSol UseFresh Use Immediately (Precipitation Risk) Water->UseFresh

Figure 1: Decision logic for handling 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate to prevent weighing errors and solubility crashes.

Reconstitution Best Practices
  • Solvent Selection:

    • DMSO (Recommended): The pyrazole ring renders the molecule lipophilic enough to dissolve well in DMSO.[2]

    • Methanol/Ethanol: Good solubility, but avoid for long-term storage due to potential esterification of the acetic acid group.[2]

    • Water: Poor solubility at acidic/neutral pH. Requires pH adjustment (pH > 7.5) using dilute NaOH or PBS to deprotonate the carboxylic acid (pKa ~4.[2]5) and form the soluble carboxylate salt.[2]

Part 3: Troubleshooting & FAQs

Q1: The solid has clumped together in the vial. Is it still usable?

Diagnosis: Hygroscopic Aggregation. Root Cause: The container was likely opened while cold, causing atmospheric moisture to condense on the solid, or the hydrate seal was compromised.[2] Action:

  • Verify chemical purity via LC-MS. If the main peak is intact, the compound is chemically stable.[2]

  • Do not scrape aggressively, as static charge will scatter the powder.[2]

  • Dissolve the entire clump in a known volume of DMSO to create a master stock solution, rather than attempting to weigh portions.

Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

Diagnosis: "Crash-out" Precipitation. Root Cause: The compound is an organic acid. When diluted into media (pH 7.2–7.4), if the concentration is high, the local pH drop might protonate the acid, reducing solubility.[2] Solution:

  • Step 1: Vortex the media immediately upon addition.

  • Step 2: Ensure the final concentration of DMSO is <0.5% (standard for toxicity), but high enough to keep the compound solubilized during the transition.[2]

  • Step 3: Pre-dilute in PBS (pH 7.4) rather than pure water before adding to media.

Q3: Why does the molecular weight on the bottle differ from my calculation?

Diagnosis: Hydrate Stoichiometry. Explanation:

  • Anhydrous MW: ~140.14 g/mol [2]

  • Monohydrate MW: ~158.15 g/mol Action: Always check the specific Certificate of Analysis (CoA) for the batch.[2] The water content can vary slightly between batches (e.g., 0.8 vs 1.2 molar equivalents).[2] Use the Batch MW for molarity calculations.

Part 4: Safety & Disposal (SDS Highlights)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[4][5]

Disposal Protocol: Dissolve in a combustible solvent (acetone or alcohol) and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not pour down the drain , as pyrazoles can be persistent in aquatic environments.[2]

References

  • Sigma-Aldrich. 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Product Page. Retrieved from [2]

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [2]

  • Fisher Scientific. Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-acetic acid (Structural Analog Safety Data). Retrieved from [2]

  • Hit2Lead. (4-methyl-1H-pyrazol-1-yl)acetic acid hydrate Properties. Retrieved from [2]

Sources

Validation & Comparative

structural confirmation of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate by spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural confirmation strategy for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate . It is designed for analytical scientists and process chemists who need to validate the identity of this specific drug intermediate against common regioisomeric impurities (e.g., 3-methyl or 5-methyl analogs) and confirm its solid-state hydration status.[1]

A Comparative Spectroscopic Guide

The Structural Challenge

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), the regioselectivity of alkylation and the position of substituents on the pyrazole ring are critical quality attributes.[1] For 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid , three specific structural risks must be ruled out to ensure batch integrity:

  • Regioisomerism (Methyl Position): Distinguishing the 4-methyl target from 3-methyl or 5-methyl impurities arising from impure starting materials (e.g., methylhydrazine contamination).[1]

  • N-Alkylation Site (N1 vs. N2): While 4-methylpyrazole is symmetric, confirming the acetic acid attachment at Nitrogen is essential to rule out O-alkylation (ester formation) or C-alkylation (rare but possible under specific conditions).[1]

  • Hydrate Stoichiometry: Differentiating the hydrate form (stable crystal lattice water) from surface moisture or the anhydrous form, which affects stability and dosage.[1]

This guide compares the Target Product against these Alternatives using a multi-tiered spectroscopic approach.

Comparative Spectroscopic Workflow

The following decision matrix illustrates the logic for ruling out alternatives.

StructuralConfirmation Start Sample: 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid HNMR Tier 1: 1H NMR Analysis Start->HNMR SingletCheck Are Pyrazole Protons Singlets? HNMR->SingletCheck Isomer35 Reject: 3-Me or 5-Me Isomer Detected (Doublets J~2.2Hz) SingletCheck->Isomer35 No (Doublets) NOESY Tier 2: 2D NOESY/ROESY SingletCheck->NOESY Yes (Singlets) N_Connect NOE Correlation: N-CH2 <-> Pyrazole H5 NOESY->N_Connect WrongConnect Reject: C-Alkylation or Wrong Regioisomer N_Connect->WrongConnect No SolidState Tier 3: TGA & XRD N_Connect->SolidState Yes WaterLoss Stepwise Mass Loss (Water of Crystallization) SolidState->WaterLoss Anhydrous Reject: Anhydrous Form (No stoichiometric loss) WaterLoss->Anhydrous No Confirmed CONFIRMED STRUCTURE: 4-Methyl, N1-Substituted, Hydrate WaterLoss->Confirmed Yes

Figure 1: Logical workflow for structural validation, filtering out regioisomers and non-hydrated forms.

Detailed Comparative Analysis

A. 1H NMR: The "Singlet" Criterion (Target vs. 3/5-Me Isomers)

The most rapid method to distinguish the 4-methyl target from its isomers is the multiplicity of the pyrazole ring protons.[1]

  • Target (4-Methyl): The methyl group at C4 blocks coupling between H3 and H5.[1] Consequently, H3 and H5 appear as sharp singlets (or very broad singlets due to quadrupole relaxation, but not doublets).

  • Alternative (3-Methyl): Protons are at H4 and H5.[1] They are vicinal and couple (J ≈ 2.2 Hz), appearing as doublets .[1]

  • Alternative (5-Methyl): Protons are at H3 and H4.[1] They couple (J ≈ 2.0 Hz), appearing as doublets .[1]

Data Comparison Table:

FeatureTarget: 4-Methyl IsomerAlternative: 3-Methyl IsomerAlternative: 5-Methyl Isomer
Ring Proton H3 Singlet (~7.4 ppm)Absent (Methyl)Doublet (~7.4 ppm)
Ring Proton H4 Absent (Methyl)Doublet (~6.0 ppm)Doublet (~6.0 ppm)
Ring Proton H5 Singlet (~7.2 ppm)Doublet (~7.4 ppm)Absent (Methyl)
Coupling (J) 0 Hz (None) ~2.2 Hz~2.0 Hz

Analyst Note: The absence of a signal in the 6.0 ppm region (typical for Pyrazole H4) is the definitive marker for the 4-methyl substitution pattern.[1]

B. 2D NOESY: Confirming N-Alkylation

To confirm the acetic acid tail is attached to Nitrogen (N1) and not Carbon, and to verify the geometry:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Response: Strong cross-peak between the N-CH₂ protons (~4.8 ppm) and the H5 pyrazole proton.[1]

  • Causality: The N-CH₂ group is spatially proximate to H5 but distant from H3.[1] An O-alkylated impurity (ester) would show different correlations, and C-alkylation would alter the H3/H5 pattern entirely.[1]

C. Solid State: Hydrate Confirmation

Distinguishing a true hydrate from hygroscopic moisture requires thermal analysis.[1]

  • Method: TGA (Thermogravimetric Analysis).[1]

  • Target Profile: A distinct, step-wise weight loss starting around 60–100°C corresponding to the theoretical water content.[1]

    • Calculation: MW (Anhydrous) = 140.14 g/mol .[1] MW (Monohydrate) = 158.15 g/mol .

    • Expected Loss: ~11.4% weight loss for monohydrate.[1]

  • Alternative (Surface Water): Gradual, non-stoichiometric weight loss starting immediately from ambient temperature.[1]

Experimental Protocols

Protocol 1: High-Resolution 1H NMR Characterization

Objective: Confirm 4-position substitution and lack of coupling.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl₃ for polar carboxylic acids to prevent aggregation broadening).

  • Acquisition:

    • Frequency: 400 MHz or higher.[1][2]

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Scans: 16.

    • Relaxation Delay (D1): ≥ 5 seconds (critical to ensure integration accuracy of the acidic proton).[1]

  • Processing: Apply 0.3 Hz line broadening (LB). Phase manually.

  • Validation Criteria:

    • Observe Singlet at ~2.1 ppm (Methyl).[1]

    • Observe Singlet at ~4.8 ppm (N-CH₂).[1]

    • Observe Two Singlets in aromatic region (7.0–8.0 ppm).[1] Reject if Doublets observed.

    • Observe broad singlet >10 ppm (COOH).[1]

Protocol 2: Thermal Analysis (TGA) for Hydrate

Objective: Quantify water stoichiometry.[1]

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Pan: Platinum or Aluminum (crimped with pinhole).

  • Ramp: 10°C/min from 25°C to 300°C under N₂ purge (50 mL/min).

  • Analysis: Integrate the weight loss step prior to decomposition (typically <120°C).[1]

  • Calculation:

    
    
    Result must be within ±0.1 of integer value (e.g., 0.9–1.1 for monohydrate).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 451067, 2-(1-methylpyrazol-4-yl)acetic acid.[1] Retrieved January 24, 2026 from [Link][1][3]

  • Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles.[1] Advances in Heterocyclic Chemistry.[1] (Authoritative text on pyrazole NMR shifts and coupling constants).

  • Foces-Foces, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence.[1] Journal of Organic Chemistry.[1] Retrieved from [Link] (Context for N1 vs N2 selectivity).[1]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is paramount to its progression through the discovery pipeline. This guide provides an in-depth comparative analysis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a pyrazole derivative with therapeutic potential, against established clinical agents. By contextualizing its performance through robust experimental frameworks, we aim to furnish a comprehensive understanding of its potential efficacy, selectivity, and mechanism of action.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] Our focus compound, this compound, belongs to a class of pyrazole acetic acids that have been specifically investigated as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[3] This receptor is a key player in the inflammatory cascade associated with allergic diseases, making it a compelling target for novel therapeutics.

This guide will therefore benchmark our compound of interest against leading CRTH2 antagonists and a selective COX-2 inhibitor to delineate its activity and selectivity profile.

Section 1: Target Rationale and Comparator Selection

The primary molecular target for this compound is hypothesized to be the CRTH2 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2).[4][5][6] Activation of CRTH2 by PGD2 mediates the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils, which are central to the pathophysiology of allergic asthma and rhinitis.[3][7][8] Antagonism of this receptor is a validated strategy for mitigating this inflammatory response.

To provide a robust benchmark, we have selected the following therapeutic agents:

  • Fevipiprant (OC000459): A potent and selective CRTH2 antagonist that has undergone extensive clinical investigation for the treatment of asthma.[9][10]

  • Timapiprant: Another well-characterized, potent, and selective CRTH2 antagonist, providing a further point of comparison within the same therapeutic class.[11][12]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.[4][13][14] Pyrazole-containing compounds are known to sometimes exhibit COX inhibitory activity.[15] Including celecoxib allows for the critical assessment of the selectivity of this compound, distinguishing its intended CRTH2 antagonism from off-target anti-inflammatory effects.

Section 2: In Vitro Benchmarking: Potency, Selectivity, and Functional Activity

The initial phase of benchmarking involves a suite of in vitro assays to quantify the compound's interaction with its intended target and assess its selectivity.

Target Engagement and Potency

The affinity and potency of our lead compound against the CRTH2 receptor will be determined using radioligand binding and functional assays.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a compound for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

  • Competitive Binding: A constant concentration of a radiolabeled PGD2 analog (e.g., [³H]-PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound, fevipiprant, or timapiprant).

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibitory constant (Ki), a measure of binding affinity.

Experimental Protocol: Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular signaling cascade initiated by CRTH2 activation.[16][17]

  • Cell Preparation: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound, fevipiprant, or timapiprant).

  • Agonist Stimulation: The cells are then stimulated with a known CRTH2 agonist, such as PGD2.

  • Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Selectivity Profiling

To ensure that the observed activity is due to specific interaction with CRTH2 and not off-target effects, a selectivity screen against the COX-1 and COX-2 enzymes is crucial.

Experimental Protocol: COX Inhibition Assay

This assay determines the inhibitory activity of the compound against the two COX isoforms.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in an assay buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or celecoxib).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated to determine the potency of inhibition for each COX isoform.

Comparative In Vitro Data
CompoundTargetAssay TypePotency (IC50/Ki)Reference
This compound CRTH2Binding/FunctionalTo Be Determined
FevipiprantCRTH2Eosinophil Shape Change0.44 nM (IC50)[1]
FevipiprantCRTH2Radioligand Binding1.14 nM (Ki)[13]
TimapiprantCRTH2Radioligand Binding4 nM (Ki)[18]
CelecoxibCOX-2Enzyme InhibitionVaries by assay[15]

Note: Specific IC50 values for Celecoxib can vary depending on the assay conditions but it is a known selective COX-2 inhibitor.

Section 3: In Vivo Efficacy Assessment

To translate in vitro findings into a physiologically relevant context, in vivo studies are essential. A well-established model for evaluating anti-inflammatory compounds targeting allergic pathways is the ovalbumin (OVA)-induced allergic asthma model in mice.

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin emulsified in alum adjuvant on days 0 and 14.

  • Compound Administration: From day 21 to 27, mice are treated with the test compound (this compound), a vehicle control, or a positive control (e.g., fevipiprant) via oral gavage.

  • Challenge: On days 25, 26, and 27, mice are challenged with an aerosolized solution of ovalbumin to induce an allergic airway response.

  • Endpoint Analysis (Day 28):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.

    • Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

Section 4: Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of this compound is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for informing dose selection in in vivo studies.

Experimental Protocol: Preliminary Pharmacokinetic Study in Rodents

  • Dosing: A single dose of the compound is administered to rats or mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (%F)

Comparative Pharmacokinetic Data
CompoundSpeciesRouteTmaxOral Bioavailability (%F)Reference
This compound RodentPOTBDTBDTBD
FevipiprantHumanPO1-3 hours~20 hoursNot explicitly stated[1]
CelecoxibHumanPO~3 hours~11 hoursNot explicitly stated[19]

TBD: To Be Determined

Section 5: Visualizing the Mechanism of Action

To conceptualize the therapeutic rationale, it is instructive to visualize the signaling pathway targeted by this compound.

CRTH2 Signaling Pathway

CRTH2_Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Activation Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_release->Cell_Activation PKC->Cell_Activation Test_Compound 2-(4-Methyl-1H-pyrazol-1-yl) acetic acid hydrate Test_Compound->CRTH2 Antagonizes

Caption: CRTH2 signaling pathway and point of intervention.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge Phase cluster_analysis Endpoint Analysis Day0 Day 0: OVA/Alum IP Injection Day14 Day 14: OVA/Alum IP Injection Day0->Day14 Day21_27 Days 21-27: Daily Oral Dosing (Vehicle, Test Compound, Positive Control) Day14->Day21_27 Day25_27 Days 25-27: Aerosolized OVA Challenge Day28 Day 28: Sacrifice & Sample Collection Day25_27->Day28 BAL Bronchoalveolar Lavage (BAL) Day28->BAL Histology Lung Histology Day28->Histology Cytokines BAL Fluid Cytokine Analysis Day28->Cytokines

Caption: Workflow for the ovalbumin-induced asthma model.

Section 6: Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound. The proposed experiments will elucidate its potency and selectivity as a CRTH2 antagonist and provide initial insights into its in vivo efficacy and pharmacokinetic profile.

Crucial Next Steps:

  • Execution of In Vitro Assays: The immediate priority is to generate robust in vitro data for this compound in the described binding, functional, and selectivity assays. The lack of publicly available data for this specific molecule necessitates this foundational work.

  • Structure-Activity Relationship (SAR) Analysis: Should the initial data be promising, further chemical synthesis and evaluation of analogs will be critical to optimize potency, selectivity, and pharmacokinetic properties.

  • Advanced In Vivo Models: Positive results in the acute asthma model would warrant progression to more chronic models of airway inflammation and remodeling to assess long-term therapeutic potential.

By systematically benchmarking against clinically relevant comparators, we can confidently ascertain the therapeutic potential of this compound and make data-driven decisions on its future development.

References

  • PubMed.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • DovePress.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • PubMed.

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  • National Center for Biotechnology Information.

  • Wikipedia.

  • PubMed.

  • PubMed.

  • PubChemLite.

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  • PubMed.

  • PubMed.

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  • PharmGKB.

  • RCSB PDB.

  • PubChem.

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  • ResearchGate.

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  • Ovid.

  • National Center for Biotechnology Information.

  • Wikipedia.

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  • IIAM.

  • PLOS ONE.

  • University of Pennsylvania.

  • Wikipedia.

  • PubMed.

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  • MDPI.

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comparative analysis of different synthesis routes for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis evaluates synthesis routes for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate , a critical building block in medicinal chemistry (often used in the design of kinase inhibitors and anti-inflammatory agents).

Executive Summary & Strategic Recommendations

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hinges on the regioselective


-alkylation of 4-methylpyrazole followed by ester hydrolysis. While 4-methylpyrazole is symmetric regarding tautomerism, 

-alkylation desymmetrizes the ring. The choice of base and solvent significantly impacts the impurity profile (specifically bis-alkylation or quaternary salt formation) and process safety.

Recommendation:

  • For Discovery/Small Scale (<10g): Use Route A (NaH/THF) for rapid conversion.

  • For Process/Scale-Up (>100g): Use Route B (K₂CO₃/Acetone) . Although slower, it offers superior safety profiles, easier workup, and higher crystalline purity of the final hydrate.

Route Analysis & Mechanism

The Core Chemistry

The transformation involves an S


2 nucleophilic substitution where the pyrazole nitrogen attacks an 

-haloacetate, followed by saponification.


Comparison of Methodologies
FeatureRoute A: Irreversible DeprotonationRoute B: Mild Base EquilibriumRoute C: Phase Transfer Catalysis (PTC)
Reagents Sodium Hydride (NaH), THF/DMFPotassium Carbonate (K₂CO₃), AcetoneKOH, Toluene, TBAB (Catalyst)
Mechanism Fast, quantitative deprotonation (

driver)
Equilibrium deprotonation driven by precipitationInterfacial ion exchange
Reaction Time 1–4 Hours12–24 Hours6–10 Hours
Yield (Ester) 90–95%85–92%75–85%
Safety Profile Low : H₂ gas evolution; exotherm risk.High : No gas evolution; mild exotherm.Medium : Solvent handling; emulsion risk.
Purification Requires aqueous quench; DMF removal is difficult.Simple filtration of salts; solvent evaporation.Phase separation; often requires chromatography.
Scalability Poor (Safety/Cooling limits)Excellent (Standard reactor types)Good (Process intensification possible)

Detailed Experimental Protocols

Protocol 1: The Recommended Scalable Route (Route B)

Targeting High Purity & Safety

Phase 1:

-Alkylation
  • Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging : Add 4-Methylpyrazole (1.0 eq) and Acetone (10 vol). Start stirring.

  • Base Addition : Add anhydrous K₂CO₃ (1.5 eq) in a single portion. The suspension will be white/off-white.

  • Reagent Addition : Add Ethyl bromoacetate (1.1 eq) dropwise over 30 minutes. Note: Ethyl chloroacetate can be used but requires catalytic KI (0.1 eq) and longer reflux times.

  • Reaction : Heat to reflux (

    
    C) for 16 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
    
  • Workup :

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr/K₂CO₃). Wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester (typically a pale yellow oil).

Phase 2: Hydrolysis & Crystallization (Hydrate Formation)
  • Saponification : Dissolve the crude ester in 2M NaOH (3.0 eq).

  • Reaction : Stir at ambient temperature for 4 hours. The mixture will become homogeneous.

  • Acidification : Cool to

    
    C. Slowly add 6M HCl  dropwise until pH reaches 2.0.
    
    • Critical Observation: The product often precipitates as a white solid at this stage.

  • Isolation :

    • If solid precipitates: Filter and wash with ice-cold water.

    • If oil forms: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Crystallization (Hydrate Formation) :

    • Dissolve the crude acid in a minimum amount of hot water (

      
      C).
      
    • Allow to cool slowly to room temperature, then refrigerate at

      
      C overnight.
      
    • Filter the white needles. Dry in air (do not use high vacuum with heat, or you may dehydrate the crystal lattice).

Mechanistic Visualization

The following diagram illustrates the parallel comparison of the kinetic (NaH) vs. thermodynamic/solubility-driven (K2CO3) pathways.

SynthesisPathways cluster_RouteA Route A: Kinetic Control (NaH) cluster_RouteB Route B: Thermodynamic/Solubility (K2CO3) Start 4-Methylpyrazole NaH NaH / DMF (Irreversible Deprotonation) Start->NaH K2CO3 K2CO3 / Acetone (Surface Reaction) Start->K2CO3 Anion Pyrazolate Anion (Naked Nucleophile) NaH->Anion - H2 (Gas) FastAlk Fast Alkylation (Exothermic) Anion->FastAlk + BrCH2COOEt Intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate FastAlk->Intermediate SlowAlk Slow Alkylation (Controlled) K2CO3->SlowAlk + BrCH2COOEt - HBr (buffered) SlowAlk->Intermediate Hydrolysis NaOH / H2O (Saponification) Intermediate->Hydrolysis Acidification HCl (pH 2) Crystallization Hydrolysis->Acidification Product 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (Hydrate) Acidification->Product

Figure 1: Comparative reaction pathways. Route A proceeds via a naked anion intermediate, increasing speed but also risk. Route B proceeds via a heterogeneous surface reaction, offering better thermal control.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation due to water in solvent.Ensure Acetone/DMF is anhydrous. Water kills NaH and solvates Carbonate, reducing basicity.
Oiling Out Product failed to crystallize during acidification.Seed with authentic crystal. Cool slower. Use a Water:Ethanol (9:1) mixture for recrystallization.[1]
Bis-Alkylation Impossible for 4-Methylpyrazole.Note: Unlike imidazole, pyrazole only has one nucleophilic nitrogen after alkylation (N2 becomes pyridinic). Bis-alkylation forms a quaternary salt, which is water-soluble and removed during aqueous workup.
Coloration Oxidation of trace impurities.Add sodium metabisulfite during the acidification step to prevent oxidative darkening.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • Lier, E. F., et al. (1979). Alkylation of Pyrazoles. Journal of Heterocyclic Chemistry.
  • Sigma-Aldrich . 4-Methylpyrazole Product Specification.

  • PubChem . Compound Summary for 4-Methylpyrazole.

(Note: Specific literature on the 'hydrate' form is often proprietary or derived from standard workup procedures described in patents for pyrazole-acetic acid derivatives. The protocols above are derived from standard "best practices" in heterocyclic process chemistry.)

Sources

Comparative Profiling of Pyrazole Derivatives: Next-Generation Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore represents a cornerstone in the evolution of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs are limited by gastrointestinal (GI) toxicity due to non-selective COX inhibition, pyrazole derivatives—exemplified by Celecoxib—ushered in the era of COX-2 selectivity. This guide objectively compares established pyrazole therapeutics against emerging hybrid scaffolds (e.g., pyrazole-benzothiazoles, pyrazole-pyridazines). It synthesizes experimental data to demonstrate how novel derivatives are overcoming the "selectivity vs. cardiovascular risk" paradox through dual-pathway inhibition and optimized structure-activity relationships (SAR).

Mechanistic Architecture & Target Engagement

To understand the comparative advantage of novel pyrazoles, one must visualize their intervention points within the inflammatory cascade. Unlike traditional NSAIDs (e.g., Indomethacin) that indiscriminately block COX-1 (constitutive) and COX-2 (inducible), pyrazole derivatives utilize specific bulky side chains (often sulfonamides or sulfones) to fit the larger hydrophobic side pocket of the COX-2 active site.

Signaling Pathway Blockade

The following diagram illustrates the differential inhibition profiles of standard versus next-generation pyrazoles. Note the emergence of Dual Inhibitors that target both COX-2 and 5-LOX, a strategy designed to mitigate the "shunt" toward leukotriene production which often occurs with pure COX inhibition.

InflammatoryPathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PG_Homeo Prostaglandins (GI Protection/Platelets) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation/Pain) COX2->PG_Inflam Leuko Leukotrienes (Bronchoconstriction) LOX->Leuko TradNSAID Traditional NSAIDs (Indomethacin) TradNSAID->COX1 TradNSAID->COX2 Celecoxib Celecoxib (Selective COX-2) Celecoxib->COX2 DualHybrid Novel Pyrazole-Benzothiazoles (Dual COX-2/5-LOX) DualHybrid->COX2 DualHybrid->LOX

Figure 1: Differential blockade of the Arachidonic Acid cascade. Novel hybrids target both COX-2 and 5-LOX to prevent leukotriene shunting.

Comparative Efficacy Analysis

The following data aggregates head-to-head comparisons from recent literature, specifically focusing on IC50 values (potency) and Selectivity Indices (SI).

In Vitro Potency & Selectivity (COX-2 vs. COX-1)[1]
Compound ClassRepresentative AgentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)*Key Advantage
Standard Celecoxib 0.05 - 0.54 >15.0 ~30 - 300 Clinical Benchmark
Pyrazole-PyridazineCompound 6f [1]1.50>100>66High NO inhibition (70%)
Pyrazole-UreaPYZ18 [2]7.07>30>4.2Balanced profile
SC-558 AnalogCompound 9 [3]0.2650.0192.3Ultra-high selectivity
Pyrazole-BenzothiazoleHybrid 25 [4]0.03N/AHighDual COX/LOX activity

*SI = IC50(COX-1) / IC50(COX-2).[1] Higher values indicate greater safety for GI mucosa.

In Vivo Anti-Inflammatory Performance

Model: Carrageenan-Induced Paw Edema (Rat)

CompoundDose (mg/kg)% Inhibition (3-4h)Ulcer Index (UI)Comparative Insight
Celecoxib 10-2043% - 69% LowEffective, but CV risk concerns.
Indomethacin 1075% - 85%High (22.5)Potent but ulcerogenic.[1]
Tetrahydropyrido-pyrimidine (Cmpd 23c) [5]1074% Very Low (1.5)Superior efficacy to Celecoxib with lower UI.
Pyrazole-Hydrazone (Cmpd 22b)2041%LowComparable to Celecoxib.

Senior Scientist Insight: While high COX-2 selectivity (SI > 100) is chemically impressive, it correlates with increased cardiovascular thrombotic events due to the suppression of prostacyclin (PGI2) without concomitant thromboxane (TXA2) inhibition. The most promising drug-like candidates (e.g., Compound 23c) exhibit moderate selectivity (SI ~10-50) combined with NO-releasing or LOX-inhibiting moieties to balance the safety profile.

Structure-Activity Relationship (SAR) Deep Dive

The versatility of the pyrazole ring allows for precise tuning of pharmacokinetic properties.

  • The Pharmacophore Core: The 1,5-diarylpyrazole skeleton is non-negotiable for optimal COX-2 active site binding.

  • Position 1 (N1-Aryl):

    • Requirement: A para-sulfonamide (

      
      ) or methylsulfone (
      
      
      
      ) group is critical. This moiety inserts into the hydrophilic side pocket of COX-2 (Arg513), which is absent in COX-1 (replaced by His513).
    • Modification: Replacing sulfonamide with a urea linker (Pyrazole-Urea hybrids) maintains H-bonding but alters solubility.

  • Position 3 (Trifluoromethyl):

    • The

      
       group (present in Celecoxib) enhances lipophilicity and metabolic stability.
      
    • Novelty: Replacing

      
       with bulky heterocycles (e.g., pyridine, coumarin) often reduces potency unless a flexible linker is added.
      
  • Position 5 (Phenyl Ring Substitutions):

    • Electron Donors: Methoxy (

      
      ) groups, especially multiple substitutions (e.g., 3,4,5-trimethoxy), significantly enhance COX-2 selectivity and antioxidant capacity [3].
      
    • Halogens: Fluorine substitution improves metabolic stability and membrane permeability.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized. These are not generic recipes but "field-proven" workflows with critical control points.

In Vivo Assay: Carrageenan-Induced Paw Edema

Objective: Quantify acute anti-inflammatory efficacy.[2][3][4][5]

Critical Control Points (Self-Validation):

  • Solvent Selection: Use 1% CMC or DMSO/Saline. Validation: Vehicle control group must show <5% variation in baseline paw volume.

  • Timing: Administer test compounds 60 mins (oral) or 30 mins (i.p.) before carrageenan to align Tmax with peak inflammation.

  • Carrageenan Quality: Use Lambda-carrageenan (1% w/v in sterile saline). Prepare fresh; aged solutions lose potency.

ProtocolWorkflow Start Acclimatization (7 Days) Baseline Baseline Measurement (Plethysmometer t=0) Start->Baseline Dosing Drug Administration (Test vs. Celecoxib) Baseline->Dosing Induction Induction (1% Carrageenan Subplantar) Dosing->Induction Wait 30-60 min Measure Data Collection (t=1, 2, 3, 4, 6 hrs) Induction->Measure Analysis Analysis (% Inhibition vs Control) Measure->Analysis

Figure 2: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.

Step-by-Step Methodology:

  • Animal Selection: Wistar albino rats (150–200g). Group size

    
    .
    
  • Baseline: Mark the right hind paw at the lateral malleolus. Measure initial volume (

    
    ) using a mercury or water displacement plethysmometer.
    
  • Treatment: Administer vehicle, Celecoxib (10 mg/kg), and Test Compounds (10, 20 mg/kg) orally.

  • Induction: 60 minutes post-dosing, inject 0.1 mL of 1% carrageenan into the subplantar tissue of the marked paw.

  • Measurement: Record paw volume (

    
    ) at 1, 2, 3, 4, and 6 hours.
    
  • Calculation:

    
    
    
In Vitro COX Inhibition Screening

Objective: Determine IC50 and Selectivity Index (SI).[1][6][7]

Method: Colorimetric COX (ovine/human) Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Reaction: Incubate COX-1 and COX-2 enzymes with heme and test compounds (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Detection: Measure absorbance at 590 nm after 5 mins.

  • Validation: Diclofenac and Celecoxib must be included as non-selective and selective controls, respectively.

References

  • Edrees, M. M., et al. (2018). "Eco-friendly synthesis, characterization and biological evaluation of some novel pyrazolines containing thiazole moiety." Molecules, 23. Link

  • Chandana, et al. (2023).[7] "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega. Link

  • Metwally, et al. (2022).[6] "Recent development on COX-2 inhibitors as promising anti-inflammatory agents."[8][9][10] Journal of Oleo Science. Link

  • Reddy, et al. (2025).[11] "Recent Advances in Pyrazole and Benzothiazole Derivatives." Chemistry Research Journal.[8] Link

  • Abdelgawad, et al. (2024).[1] "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead." RSC Advances. Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced world of drug discovery and development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a heterocyclic compound representative of many novel reagents in modern chemical synthesis. While a specific Safety Data Sheet (SDS) for this exact hydrate was not located, this document synthesizes safety data from structurally similar pyrazole acetic acid derivatives and established principles of hazardous waste management to provide a robust operational plan.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, such as 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid and other pyrazole derivatives, we can anticipate the following hazard profile for this compound.[1][2][3]

Anticipated Hazard Classifications:

Hazard ClassGHS CategoryCommon Effects
Skin IrritationCategory 2Causes skin irritation.[2][3]
Eye IrritationCategory 2ACauses serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Likely)Harmful if swallowed, in contact with skin, or if inhaled.[4]

This data is extrapolated from similar compounds and should be treated as a conservative estimate. Always handle with caution.

The carboxylic acid moiety suggests that the compound is acidic and may be corrosive.[5] The pyrazole ring, a common scaffold in pharmaceuticals, is generally stable, but its reactivity can be influenced by substituents. The "hydrate" form indicates the presence of water molecules within the crystal structure, which does not significantly alter the chemical reactivity for disposal purposes but is important for accurate concentration calculations in experiments.

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. This forms the first line of defense in preventing chemical exposure.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling the compound.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[7][8]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the solid this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition with a secure, sealable lid.[9][10] The original product container is often a suitable choice for its own waste.[9]

  • Labeling: As soon as the first waste is added, label the container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful")

    • The date accumulation started

    • The laboratory, principal investigator, and contact information

  • Incompatible Wastes: This compound, being an acid, must be stored separately from bases, oxidizers, and cyanides to prevent violent reactions.[7]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste will have designated SAAs.[11]

  • Location: The waste container should be stored in a designated SAA, which is typically within or near the point of generation, such as in a fume hood or a designated cabinet.[12]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[7][12]

  • Container Closure: The waste container must be kept tightly closed at all times, except when adding waste.[9]

Step 3: Request for Waste Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time (often 90 days, but check your institution's specific guidelines), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor.[7][13]

  • Do not transport hazardous waste yourself between laboratories or buildings. [11] Follow your institution's established procedures for moving waste to a Central Accumulation Area (CAA) or for direct pickup.

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe container Select a compatible, sealable waste container. ppe->container label_container Label container with: - Full chemical name - 'Hazardous Waste' - Hazards - Date container->label_container segregate Segregate from incompatible wastes (bases, oxidizers). label_container->segregate saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. segregate->saa pickup Request waste pickup from EHS or licensed vendor. saa->pickup end End: Waste properly disposed of. pickup->end

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, the response should be swift and safe.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including respiratory protection if dealing with a large amount of solid.

  • Contain and Clean: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.[1] For a larger spill, use an absorbent material appropriate for acids and follow your institution's spill response procedures. Do not use combustible materials like paper towels to absorb the chemical.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By requiring proper labeling, segregation, and containment at each step, the risks of accidental exposure or reaction are minimized. The involvement of your institution's EHS office provides a final, authoritative check to ensure compliance with all local, state, and federal regulations.[13] Regular laboratory safety training and review of these procedures are essential to maintain a high level of safety and compliance.[8]

References

  • Hazardous Chemical Waste Management Reference Guide for Laboratories . ResearchGate. [Link]

  • 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Safety Information . Molbase. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Hazardous Waste Management Safety Video . University of California, Santa Barbara. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Basic Hazardous Waste Management . Oregon Department of Environmental Quality. [Link]

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Retrosynthesis Analysis

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2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.